molecular formula C25H13F2NO9 B8198335 OG 488, SE

OG 488, SE

Numéro de catalogue: B8198335
Poids moléculaire: 509.4 g/mol
Clé InChI: NIPUTGPBPLFCFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

OG 488, SE is a useful research compound. Its molecular formula is C25H13F2NO9 and its molecular weight is 509.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)35-20-9-18(30)16(27)7-14(20)25(13)12-2-1-10(5-11(12)24(34)36-25)23(33)37-28-21(31)3-4-22(28)32/h1-2,5-9,29-30H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPUTGPBPLFCFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)F)O)O)F)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H13F2NO9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE)

Author: BenchChem Technical Support Team. Date: December 2025

Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, commonly abbreviated as OG 488, SE, is a high-performance, amine-reactive fluorescent dye. It is the succinimidyl ester derivative of Oregon Green™ 488, a fluorinated analog of fluorescein. This modification allows it to be covalently attached to primary amines on biomolecules, making it a valuable tool for fluorescently labeling proteins, peptides, and other amine-containing molecules in various research applications.

Key advantages of OG 488 include its enhanced photostability compared to fluorescein and its lower pKa of approximately 4.7.[1][2][3] This low pKa renders its fluorescence largely insensitive to pH fluctuations within the physiological range (pH 7.0-7.4), a significant improvement over fluorescein isothiocyanate (FITC), which exhibits pH-dependent fluorescence.[1][4] While insensitive in the neutral pH range, this property allows it to be used for monitoring pH changes in acidic organelles.[5][6]

Core Labeling Chemistry

The utility of this compound as a labeling reagent stems from the succinimidyl ester (SE) functional group. This group readily reacts with nucleophilic primary amines, such as the ε-amino group of lysine residues on proteins, to form a stable and covalent amide bond. This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), where the primary amines are deprotonated and thus more reactive.

OG488_SE This compound (Succinimidyl Ester) Conjugate OG 488-Protein Conjugate (Stable Amide Bond) OG488_SE->Conjugate + Protein-NH2 (pH 8.0-9.0) Protein_Amine Protein (with Primary Amine, -NH2) NHS NHS Byproduct

Caption: Covalent bond formation between this compound and a primary amine.

Physicochemical and Optical Properties

The performance of a fluorophore is defined by its optical properties. OG 488 is well-suited for instruments equipped with the common 488 nm argon-ion laser line.

PropertyValueReference(s)
Molecular Weight 509.37 g/mol [5]
Molecular Formula C₂₅H₁₃F₂NO₉
Excitation Max (λabs) ~496 nm[4][5]
Emission Max (λem) ~524 nm[1][4][7]
Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹[5]
Quantum Yield (φ) 0.9[5]
pKa ~4.6 - 4.7[1][5]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[5]
Reactivity Primary amines[5]
Solubility Soluble to 1 mM in DMSO
Storage Store at -20°C, protected from light[8]

Comparison with Common Green Fluorophores

This compound offers distinct advantages over the traditional FITC dye and is comparable to other modern dyes like Alexa Fluor™ 488.

FeatureThis compound FITC (Fluorescein) Alexa Fluor™ 488
Photostability More photostable than FITC[4]Prone to photobleaching[9][10]Higher photostability[9][11]
pH Sensitivity Insensitive in physiological pH range[1][4]Fluorescence is pH-dependent (pKa ~6.4)[1]Insensitive over a broad pH range (4-10)[12]
Brightness HighModerate, but pH-dependent[10]Very high[11]
Excitation/Emission ~496 / 524 nm[4]~495 / 519 nm[10]~494 / 519 nm[13]

Core Applications in Research

The bright, stable, and reactive nature of this compound makes it suitable for a wide array of applications in life sciences research.

  • Fluorescent Labeling of Biomolecules : Its primary use is the covalent labeling of proteins, particularly antibodies, for use as fluorescent probes.[12] The resulting conjugates are used in immunoassays, western blotting, and ELISA.[12]

  • Flow Cytometry : OG 488-labeled antibodies are extensively used in flow cytometry for immunophenotyping and cell sorting.[6] Its emission spectrum is well-suited for detection in the standard FL1 channel of most flow cytometers.[14]

  • Fluorescence Microscopy : The high photostability and brightness of OG 488 make it an excellent choice for various imaging techniques, including confocal laser-scanning microscopy.[6][14]

  • pH Sensing in Acidic Environments : Although its fluorescence is stable at neutral pH, its pKa of ~4.6 allows it to function as a pH indicator in acidic organelles like phagosomes or endosomes, where changes in pH can be monitored.[5]

Experimental Protocols

General Protocol for Protein (Antibody) Labeling

This protocol is a generalized procedure for labeling proteins like Immunoglobulin G (IgG) with this compound. It is optimized for labeling approximately 1 mg of protein.[4][12]

Materials:

  • Purified protein (e.g., IgG) at 1-2 mg/mL, free of amine-containing buffers (like Tris) and stabilizers (like BSA).[12][13]

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH ~8.3.[8]

  • Purification Column (e.g., spin column with appropriate molecular weight cutoff) to separate the conjugate from unreacted dye.[13]

cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC prep_protein 1. Prepare Protein Solution (e.g., 1 mg IgG in PBS) prep_buffer 2. Add Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3) prep_protein->prep_buffer prep_dye 3. Prepare Dye Stock (Dissolve this compound in DMSO) prep_buffer->prep_dye reaction 4. Mix Protein and Dye Incubate for 1-2 hours at RT, protected from light prep_dye->reaction purify 5. Purify Conjugate (Remove free dye via spin column) reaction->purify qc 6. Determine Degree of Labeling (DOL) (Measure Absorbance at 280 nm & 496 nm) purify->qc storage 7. Store Conjugate (4°C short-term, -20°C long-term) qc->storage

Caption: Workflow for fluorescently labeling proteins with this compound.

Procedure:

  • Prepare Protein Solution : Ensure the protein is in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS). The presence of low concentrations of sodium azide (≤3 mM) will not interfere with the reaction.[4][12]

  • Prepare Reaction Buffer : Prepare a 1 M solution of sodium bicarbonate by dissolving it in deionized water.[4] Add this to the protein solution to achieve a final concentration of 0.1 M, which will raise the pH to ~8.3.

  • Prepare Dye Stock Solution : Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction : While stirring, slowly add the calculated amount of dye stock solution to the protein solution. The optimal molar ratio of dye to protein can vary, but a starting point for IgGs is typically between 10:1 and 20:1. Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]

  • Purification : Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., a pre-packed spin column). This step is critical to remove non-covalently bound dye that can cause high background fluorescence.[13]

  • Determine Degree of Labeling (DOL) : The DOL, or the average number of dye molecules per protein molecule, can be calculated by measuring the absorbance of the conjugate at 280 nm (for protein) and 496 nm (for OG 488 dye). A correction factor is needed to account for the dye's absorbance at 280 nm.[5]

    • DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF_280)) * ε_dye]

    • Where A_max is the absorbance at ~496 nm, A_280 is the absorbance at 280 nm, ε are the molar extinction coefficients, and CF_280 is the correction factor (approx. 0.12 for OG 488).[5]

    • For IgGs, an optimal DOL is typically between 4 and 8.[4]

  • Storage : Store the purified conjugate at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C. Adding a stabilizing protein like BSA (1-10 mg/mL) is recommended if the conjugate concentration is below 1 mg/mL.[4]

Example Protocol: Labeling Polystyrene Particles

This protocol demonstrates how this compound can be used to label amine-modified surfaces, such as polystyrene particles.[8]

  • Particle Preparation : Dilute a suspension of polystyrene particles in 0.1 M sodium bicarbonate buffer (pH 8.3). Place the mixture in an ice bath and sonicate for 5 minutes to ensure dispersion.[8]

  • Labeling Reaction : While gently stirring, add a solution of this compound (e.g., 300 µM in bicarbonate buffer) to the particle suspension.[8]

  • Incubation : Incubate the mixture in the dark at room temperature for 2 hours with gentle stirring.[8]

  • Washing : Centrifuge the particles to form a pellet. Discard the supernatant containing unreacted dye.[8]

  • Resuspension : Wash the pellet three times with the bicarbonate buffer by repeated centrifugation and resuspension. Finally, resuspend the labeled particles in the buffer for storage.[8]

References

Unveiling Cellular Dynamics: A Technical Guide to OG 488, SE Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core chemical properties and applications of Oregon Green™ 488, SE succinimidyl ester (OG 488, SE), a versatile fluorescent probe for labeling biomolecules. This document provides a comprehensive overview of its characteristics, detailed experimental protocols, and visualizations of its use in studying cellular signaling pathways, empowering researchers to effectively integrate this powerful tool into their workflows.

Core Chemical and Spectroscopic Properties

This compound is the succinimidyl ester derivative of Oregon Green™ 488, a fluorinated analog of fluorescein. The succinimidyl ester group allows for the covalent labeling of primary amines on proteins and other biomolecules. Key properties are summarized in the table below.

PropertyValueReference(s)
Full Chemical Name 2',7'-Difluoro-3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 2,5-dioxo-1-pyrrolidinyl ester[1]
Molecular Formula C₂₅H₁₃F₂NO₉[2][3]
Molecular Weight 509.37 g/mol [2][3]
Excitation Maximum (λex) 496 nm[3][4]
Emission Maximum (λem) 524 nm[5][6]
Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹[3][4]
Quantum Yield (Φ) 0.9[3][4]
pKa 4.6[3][7]
Solubility Soluble in DMSO and DMF[3][5]
Reactivity Primary amines[3][8]

A significant advantage of OG 488 over its predecessor, fluorescein, is its lower pKa of 4.6, which makes its fluorescence essentially pH-insensitive within the physiological pH range.[7][9] This fluorinated dye also exhibits greater photostability, making it a more robust choice for demanding imaging applications.[5][9]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound, including protein labeling and cellular imaging.

Protein Labeling with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may be necessary for other proteins.

Materials:

  • Purified protein (in amine-free buffer like PBS)

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate (pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is at a concentration of approximately 2 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the protein for labeling and must be removed by dialysis or buffer exchange.[3]

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, to prepare a 10 mg/mL solution, add the appropriate volume of DMSO to the vial.

  • Labeling Reaction:

    • To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH of the reaction mixture to approximately 8.3. Succinimidyl esters react most efficiently with primary amines at a slightly alkaline pH (7.5-8.5).[3]

    • Add the appropriate amount of this compound stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point for IgG antibodies is a 10- to 20-fold molar excess of the dye. For IgGs, optimal labeling is typically achieved with 4-8 moles of dye per mole of antibody.[3][7]

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.[3]

  • Purification of the Labeled Protein:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.

    • Apply the reaction mixture to the top of the column and allow it to enter the resin bed.

    • Elute the protein-dye conjugate with PBS. The first colored fraction to elute will be the labeled protein, while the smaller, unconjugated dye molecules will elute later.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 496 nm (A₄₉₆).

    • Calculate the protein concentration using the following formula:

      • Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ × CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, CF is approximately 0.12) and ε_protein is the molar extinction coefficient of the protein at 280 nm.[3]

    • Calculate the dye concentration using the following formula:

      • Dye Concentration (M) = A₄₉₆ / ε_dye

      • Where ε_dye is the molar extinction coefficient of OG 488 at 496 nm (76,000 M⁻¹cm⁻¹).

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, it can be aliquoted and frozen at -20°C. Avoid repeated freeze-thaw cycles.[3]

Visualization of Cellular Processes

This compound and its conjugates are powerful tools for visualizing a variety of cellular events and structures. Below are diagrams and descriptions of its application in studying apoptosis and the actin cytoskeleton.

Apoptosis Detection via Annexin V Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with OG 488 to detect apoptotic cells.

apoptosis_pathway cluster_cell Apoptotic Cell cluster_detection Detection Apoptotic_Stimulus Apoptotic Stimulus PS_Translocation Phosphatidylserine (PS) Translocation Apoptotic_Stimulus->PS_Translocation PS_Outer PS on Outer Membrane PS_Translocation->PS_Outer Fluorescence Green Fluorescence PS_Outer->Fluorescence Results in AnnexinV_OG488 Annexin V-OG 488 AnnexinV_OG488->PS_Outer Binds

Caption: Apoptosis detection using Annexin V-OG 488.

Visualizing the Actin Cytoskeleton with Phalloidin

Phalloidin is a bicyclic peptide that binds with high affinity to filamentous actin (F-actin). When conjugated to OG 488, it becomes a powerful tool for staining and visualizing the actin cytoskeleton in fixed and permeabilized cells. This allows for the study of cellular morphology, motility, and division.

actin_staining_workflow Start Start: Fixed and Permeabilized Cells Incubation Incubate with Phalloidin-OG 488 Start->Incubation Binding Phalloidin-OG 488 binds to F-Actin Incubation->Binding Wash Wash to remove unbound probe Binding->Wash Imaging Fluorescence Microscopy (Excitation at ~496 nm) Wash->Imaging Visualization Visualization of Actin Cytoskeleton Imaging->Visualization microscopy_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Fixation 2. Fixation (e.g., 4% Paraformaldehyde) Cell_Culture->Fixation Permeabilization 3. Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking 4. Blocking (e.g., BSA or serum) Permeabilization->Blocking Primary_Ab 5. Primary Antibody Incubation (if applicable) Blocking->Primary_Ab Direct_Labeling 5a. Direct Labeling with OG 488 Conjugate (e.g., Phalloidin-OG 488) Blocking->Direct_Labeling Secondary_Ab 6. OG 488-conjugated Secondary Antibody Incubation Primary_Ab->Secondary_Ab Mounting 7. Mounting on Microscope Slide Secondary_Ab->Mounting Direct_Labeling->Mounting Microscopy 8. Fluorescence Microscopy (e.g., Confocal) Mounting->Microscopy Acquisition 9. Image Acquisition (Ex: 488 nm, Em: ~524 nm) Microscopy->Acquisition Processing 10. Image Processing (e.g., background subtraction) Acquisition->Processing Quantification 11. Quantification (e.g., intensity, localization) Processing->Quantification Interpretation 12. Data Interpretation Quantification->Interpretation

References

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE), a high-performance, amine-reactive fluorescent dye. It is intended for researchers and professionals in life sciences and drug development who utilize fluorescence for imaging and detection. This document details the dye's spectral properties, provides protocols for its use in bioconjugation, and illustrates the underlying chemical principles and workflows.

Core Properties of Oregon Green™ 488

Oregon Green™ 488 is a fluorinated analog of fluorescein. This modification results in significant advantages, including enhanced photostability and a lower pKa (approximately 4.7, compared to ~6.4 for fluorescein).[1][2][3][4] The lower pKa renders its fluorescence essentially insensitive to pH in the physiological range, ensuring more stable and reliable fluorescent signals in live-cell imaging and other biological applications.[1][2][3][4] The succinimidyl ester (SE) moiety allows for the covalent attachment of the dye to primary amines on biomolecules.[5][6][7]

Quantitative Spectroscopic and Physicochemical Data

The key characteristics of this compound are summarized in the table below, providing essential data for experimental planning and analysis.

PropertyValueReference(s)
Excitation Maximum (λex) ~496 nm[1][4][8][9][10][11]
Emission Maximum (λem) ~524 nm[1][4][9][10][11]
Molar Extinction Coeff. (ε) 76,000 cm⁻¹M⁻¹[8][12]
Quantum Yield (Φ) 0.9[8][12]
pKa ~4.7[1][2][3][4]
Molecular Weight 509.37 g/mol [8]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[5][8]
Reactivity Primary amines[5][8]
Recommended Laser Line 488 nm[8]

Amine-Reactive Labeling Chemistry

This compound is designed for the covalent labeling of proteins, peptides, and other biomolecules containing primary amine groups, such as the ε-amino group of lysine residues.[5] The reaction, known as aminolysis, involves the nucleophilic attack of the non-protonated primary amine on the succinimidyl ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[7][13]

To ensure efficient conjugation, the reaction is typically carried out in a buffer with a slightly basic pH (8.0-9.0).[5][7][13] This pH maintains the primary amines in their deprotonated, nucleophilic state. It is crucial to avoid buffers containing primary amines (e.g., Tris or glycine), as they will compete with the target molecule for reaction with the dye.[5] A common competing reaction is the hydrolysis of the succinimidyl ester, which is more likely to occur at higher pH values and can reduce labeling efficiency.[7][13][14]

G OG488 OG 488-SE (Succinimidyl Ester) Conjugate OG 488-Biomolecule (Stable Amide Bond) OG488->Conjugate + Biomolecule-NH₂ NHS NHS (Byproduct) OG488->NHS + H₂O (Hydrolysis) Protein Biomolecule-NH₂ (e.g., Protein with Lysine) Protein->Conjugate

Reaction of this compound with a primary amine.

Experimental Protocol: Protein Labeling with this compound

This protocol provides a detailed methodology for labeling a generic IgG antibody with this compound. The principles can be adapted for other proteins.

Materials and Reagent Preparation
ReagentPurpose
Protein (e.g., IgG) Target biomolecule for labeling. Must be in an amine-free buffer.
This compound Amine-reactive fluorescent dye.
Anhydrous Dimethyl Sulfoxide (DMSO) Solvent for reconstituting the dye.
Reaction Buffer 0.1 M Sodium bicarbonate or 50 mM borate buffer, pH 8.3-8.5.
Purification Column (e.g., Sephadex G-25) To separate the labeled protein from unreacted dye.
Storage Buffer Phosphate-buffered saline (PBS), pH 7.2-7.4.
Quenching Reagent (Optional) 1 M Tris-HCl or Glycine, pH 7.4.

a. Protein Solution:

  • The protein must be at a concentration of at least 2 mg/mL for efficient labeling.[5][15]

  • Dialyze or exchange the protein into the Reaction Buffer to remove any contaminating primary amines.

b. This compound Stock Solution:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO.[5] For example, dissolve 5 mg of this compound (MW 509.37) in 981.6 µL of DMSO.

  • The stock solution should be used immediately or aliquoted and stored at -20°C, protected from light and moisture.

Labeling Reaction

The optimal molar ratio of dye to protein should be determined empirically. A common starting point for antibodies is a 10-15 fold molar excess of dye.

a. Reaction Setup:

  • Add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently stirring.

  • For example, to label 1 mg of IgG (MW ~150,000 g/mol ) at a 15:1 molar ratio:

    • Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) = 6.67 nmol

    • Moles of dye needed = 6.67 nmol * 15 = 100 nmol

    • Volume of 10 mM dye stock = (100 x 10⁻⁹ mol) / (10 x 10⁻³ mol/L) = 10 µL

b. Incubation:

  • Incubate the reaction mixture for 60 minutes at room temperature, protected from light.[5] Incubation can be extended to enhance the degree of labeling if necessary.[5]

c. (Optional) Quenching:

  • The reaction can be stopped by adding a quenching reagent like Tris or glycine to a final concentration of 50-100 mM.[5] This will react with any remaining succinimidyl ester.

  • Incubate for an additional 10-15 minutes.[5]

Purification of the Conjugate

It is critical to remove unconjugated dye, which can interfere with downstream applications.

a. Column Chromatography:

  • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with Storage Buffer (PBS).

  • Apply the reaction mixture to the top of the column.

  • The first colored band to elute is the labeled protein conjugate. The smaller, unconjugated dye molecules will elute later.

  • Collect the fractions containing the purified conjugate.

Characterization and Storage

a. Degree of Labeling (DOL) Calculation:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 496 nm (A₄₉₆).

  • The DOL (moles of dye per mole of protein) can be calculated using the following formulas:

    • Corrected Protein Absorbance: A₂₈₀_corr = A₂₈₀ - (A₄₉₆ × 0.12) (The correction factor 0.12 accounts for the dye's absorbance at 280 nm)[8]

    • Protein Concentration (M): [Protein] = A₂₈₀_corr / ε_protein (ε_protein for IgG is ~210,000 M⁻¹cm⁻¹)

    • Dye Concentration (M): [Dye] = A₄₉₆ / ε_dye (ε_dye for OG 488 is 76,000 M⁻¹cm⁻¹)[8]

    • DOL: DOL = [Dye] / [Protein]

  • For most antibodies, an optimal DOL is between 4 and 8.[9]

b. Storage:

  • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA, aliquot, and freeze at -20°C.[9][15] Avoid repeated freeze-thaw cycles.[9][15]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for protein labeling with this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification cluster_final 4. Characterization & Storage Prep_Protein Prepare Protein (Amine-free buffer, ≥2 mg/mL) Mix Mix Protein and Dye (Stirring, desired molar ratio) Prep_Protein->Mix Prep_Dye Prepare Dye Stock (10 mM in Anhydrous DMSO) Prep_Dye->Mix Incubate Incubate (1 hr, RT, dark) Mix->Incubate Quench Quench (Optional) (Add Tris or Glycine) Incubate->Quench Purify Purify via Size-Exclusion Chromatography (e.g., G-25) Quench->Purify Collect Collect Labeled Protein Fraction Purify->Collect Analyze Measure Absorbance (A₂₈₀ & A₄₉₆) & Calculate DOL Collect->Analyze Store Store Conjugate (4°C or -20°C, protected from light) Analyze->Store

Workflow for protein conjugation with this compound.

References

An In-depth Technical Guide to Oregon Green 488 Succinimidyl Ester: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and key data associated with Oregon Green 488 succinimidyl ester, a widely used fluorescent probe for labeling biomolecules.

Core Mechanism of Action: Covalent Amide Bond Formation

Oregon Green 488 succinimidyl ester is an amine-reactive fluorescent dye that covalently attaches to primary and secondary amines on target molecules, such as the lysine residues of proteins or amine-modified oligonucleotides. The succinimidyl ester (SE), also known as an N-hydroxysuccinimide (NHS) ester, is an excellent leaving group that facilitates the formation of a stable amide bond between the dye and the amine-containing molecule.

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the carbonyl carbon of the succinimidyl ester. This is followed by the departure of the N-hydroxysuccinimide group, resulting in the formation of a highly stable amide linkage. This reaction is most efficient under slightly alkaline conditions, typically at a pH between 7.5 and 8.5, which ensures that the primary amine is in its deprotonated, more nucleophilic state.[1][2]

Below is a diagram illustrating the reaction between Oregon Green 488 succinimidyl ester and a primary amine on a protein.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products OG488 Oregon Green 488 Succinimidyl Ester Conjugate Oregon Green 488-Protein Conjugate (Stable Amide Bond) OG488->Conjugate Reaction at pH 7.5-8.5 NHS N-hydroxysuccinimide (Leaving Group) OG488->NHS Protein Protein with Primary Amine (R-NH₂) Protein->Conjugate Experimental_Workflow Start Start: Protein in Amine-Free Buffer Prep_Protein 1. Prepare Protein Solution (~2 mg/mL) Start->Prep_Protein Adjust_pH 3. Adjust pH to 8.3 with Sodium Bicarbonate Prep_Protein->Adjust_pH Prep_Dye 2. Prepare Dye Stock Solution in DMSO Add_Dye 4. Add Dye to Protein (Molar Excess) Prep_Dye->Add_Dye Adjust_pH->Add_Dye Incubate 5. Incubate for 1 hour at Room Temperature (Protect from Light) Add_Dye->Incubate Purify 6. Purify Conjugate (Size-Exclusion Chromatography) Incubate->Purify Analyze 7. Analyze DOL (Spectrophotometry) Purify->Analyze End End: Purified Protein-Dye Conjugate Analyze->End

References

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE) for Labeling Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE), a high-performance fluorescent dye for the covalent labeling of primary amines in proteins, peptides, oligonucleotides, and other biomolecules. This document details the chemical properties, labeling protocols, and key applications of this compound, offering a valuable resource for researchers in life sciences and drug development.

Introduction to this compound

Oregon Green™ 488 is a fluorinated analog of fluorescein, exhibiting significant improvements in photostability and pH insensitivity within the physiological range.[1][2][3] These characteristics make it a superior alternative to traditional fluorescein-based dyes for a wide range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and fluorescence anisotropy.[1][4] The succinimidyl ester (SE) functional group of this compound allows for its efficient and specific reaction with primary aliphatic amines, such as the side chain of lysine residues in proteins, to form stable amide bonds.[2]

Physicochemical and Spectroscopic Properties

The enhanced performance of this compound stems from its unique chemical structure. The key quantitative properties of this dye are summarized in the table below, providing a basis for experimental design and comparison with other fluorophores.

PropertyValueReference
Molecular Formula C₂₅H₁₃F₂NO₉
Molecular Weight 509.37 g/mol
Excitation Maximum (λex) ~496 nm[2]
Emission Maximum (λem) ~524 nm[2]
Molar Extinction Coefficient (ε) ~70,000 cm⁻¹M⁻¹[2]
Fluorescence Quantum Yield (Φ) ~0.91[5]
pKa ~4.8[3][6]
Recommended Laser Line 488 nm[6]

Reaction Mechanism with Primary Amines

The labeling of biomolecules with this compound is a straightforward and robust process based on the reaction of the succinimidyl ester with a primary amine. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond, covalently attaching the fluorophore to the target molecule. The N-hydroxysuccinimide (NHS) group is an excellent leaving group, facilitating the reaction under mild conditions.

References

Unraveling the pH Insensitivity of Oregon Green™ 488, SE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the pH insensitivity of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE), a key advantage in its application as a fluorescent label in biological research. By providing a detailed comparison with its predecessor, fluorescein, this document will elucidate the chemical and physical properties that contribute to the stable fluorescence of this compound in the physiological pH range. This guide will further detail experimental protocols for conjugation and pH sensitivity determination, and provide visual representations of key concepts.

Core Principle: The Advantage of a Low pKa

The fluorescence of many organic dyes, including fluorescein and its derivatives, is dependent on the pH of their environment. This is due to the presence of ionizable groups on the fluorophore, which can exist in protonated or deprotonated states, each with distinct absorption and emission properties. The pKa of a dye is the pH at which the protonated and deprotonated forms are present in equal concentrations.

Oregon Green™ 488 is a fluorinated analog of fluorescein, and this structural modification is key to its pH insensitivity. The electron-withdrawing fluorine atoms lower the pKa of the phenolic hydroxyl group on the xanthene ring to approximately 4.7.[1][2] In contrast, the pKa of fluorescein is approximately 6.4.[1][2]

This difference in pKa is critical for applications in biological systems, where the physiological pH is typically maintained between 6.8 and 7.4. At this pH, Oregon Green™ 488, with its low pKa, exists predominantly in its highly fluorescent anionic form. Fluorescein, however, with a pKa within this physiological range, will have a significant portion of its molecules in the less fluorescent protonated state, leading to a fluorescence intensity that is highly sensitive to small fluctuations in pH.

Quantitative Comparison of pH-Dependent Fluorescence

The practical implication of this difference in pKa is evident when comparing the fluorescence intensity of Oregon Green™ 488 and fluorescein across a range of pH values.

pHNormalized Fluorescence Intensity (%) - Oregon Green™ 488 (pKa ~4.7)Normalized Fluorescence Intensity (%) - Fluorescein (pKa ~6.4)
4.0~50~10
5.0~70~20
6.0~95~40
6.4~9850
7.0~100~80
7.4~100~90
8.0~100~100
9.0~100~100

Note: The values for Oregon Green™ 488 are estimated based on typical pH-titration curves, while the values for fluorescein are derived from available experimental data.

As the table clearly demonstrates, the fluorescence of Oregon Green™ 488 is essentially stable and maximal across the entire physiological pH range. In contrast, the fluorescence of fluorescein shows a steep dependence on pH in this same range, making it a less reliable quantitative tool in living cells where pH can vary.

Experimental Protocols

Protocol 1: Determination of Fluorescent Dye pH Sensitivity

This protocol outlines a general method for determining the pKa of a fluorescent dye using spectrofluorometry.

Materials:

  • Fluorescent dye of interest (e.g., Oregon Green™ 488, Fluorescein)

  • A series of buffers with a range of pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)

  • Spectrofluorometer

  • pH meter

  • Cuvettes

Methodology:

  • Prepare a stock solution of the fluorescent dye in a suitable solvent (e.g., DMSO).

  • Prepare a series of working solutions by diluting the stock solution into each of the different pH buffers. The final concentration of the dye should be in the linear range of the spectrofluorometer.

  • Measure the fluorescence intensity of each working solution at the dye's optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of pH.

  • Determine the pKa by identifying the pH at which the fluorescence intensity is half of the maximum intensity. This can be determined from the inflection point of the resulting sigmoidal curve.

Protocol 2: Conjugation of this compound to a Primary Amine-Containing Molecule (e.g., a Protein)

Oregon Green™ 488, Succinimidyl Ester (SE) is an amine-reactive derivative that readily couples to primary amines on proteins and other biomolecules to form a stable amide bond.

Materials:

  • Oregon Green™ 488, SE

  • Protein or other molecule with primary amines

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Anhydrous dimethylsulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

  • Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in anhydrous DMSO immediately before use.

  • Add the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column to separate the labeled protein from unreacted dye.

  • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 496 nm (for OG 488).

Visualizing Core Concepts

To further clarify the principles and processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Reaction of this compound with a Primary Amine OG488_SE Oregon Green™ 488, SE Conjugate OG 488-Protein Conjugate (Stable Amide Bond) OG488_SE->Conjugate + PrimaryAmine Primary Amine (e.g., on a protein) PrimaryAmine->Conjugate NHS N-hydroxysuccinimide (Leaving Group) Conjugate->NHS releases

Conjugation reaction of this compound.

G cluster_1 pH-Dependent Fluorescence Comparison cluster_og Oregon Green™ 488 cluster_fl Fluorescein pH_axis pH Fluorescence_axis Normalized Fluorescence Intensity (%) og4 og5 og4->og5 og6 og5->og6 og7 og6->og7 og8 og7->og8 fl4 fl5 fl4->fl5 fl6 fl5->fl6 fl7 fl6->fl7 fl8 fl7->fl8 pH4 4 pH5 5 pH6 6 pH7 7 pH8 8 F0 0 F50 50 F100 100

Fluorescence vs. pH for OG 488 and Fluorescein.

Conclusion

The pH insensitivity of Oregon Green™ 488, SE in the physiological range is a direct result of its lower pKa compared to fluorescein. This key characteristic, stemming from the fluorination of the fluorescein backbone, ensures stable and reliable fluorescence measurements in living cells and other biological systems where pH can fluctuate. This makes this compound a superior choice for quantitative fluorescence microscopy, flow cytometry, and other applications where signal stability is paramount. The provided experimental protocols offer a starting point for researchers to utilize and characterize this versatile fluorescent probe in their own work.

References

In-Depth Technical Guide: Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the solubility and handling of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE). It is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye for bioconjugation and other labeling applications.

Core Properties and Solubility

Oregon Green™ 488 is a bright, green-fluorescent dye with spectral properties similar to fluorescein. However, it exhibits greater photostability and a pH-insensitive fluorescence between pH 7 and 11. The succinimidyl ester (SE) moiety allows for the covalent labeling of primary and secondary amines in proteins, peptides, and other biomolecules.

Proper dissolution of the dye is critical for successful conjugation. The solubility of this compound in various solvents is a key consideration for experimental design. While specific quantitative values for solubility across a wide range of solvents are not always published, high-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for creating stock solutions.

For optimal performance, it is crucial to use anhydrous DMSO, as the succinimidyl ester group is susceptible to hydrolysis in the presence of water, which would render it incapable of reacting with amines. The dye should be dissolved in DMSO immediately prior to use to minimize potential degradation.

Table 1: Solubility of Oregon Green™ 488, SE

SolventSolubilityConcentration/NotesSource
Dimethyl sulfoxide (DMSO)SolubleRecommended for stock solutions. Use anhydrous DMSO.
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solutions.
AcetonitrileSolubleCan be used for stock solutions.
WaterInsolubleThe succinimidyl ester moiety readily hydrolyzes in aqueous solutions.

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is typically prepared in anhydrous DMSO at a concentration of 1-10 mg/mL. The following protocol outlines the general steps for preparing the stock solution and subsequent labeling of proteins.

Materials:

  • Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (this compound)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Protein to be labeled (e.g., antibody) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Purification column (e.g., Sephadex G-25)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO to the vial of this compound to achieve the desired concentration (e.g., 10 mg/mL). Cap the vial and vortex thoroughly until the dye is completely dissolved.

  • Prepare Protein Solution: Dissolve the protein to be labeled in a suitable amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, are not compatible with this labeling reaction.

  • Labeling Reaction:

    • Slowly add a calculated amount of the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized for the specific application, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer such as phosphate-buffered saline (PBS).

Visualized Workflows

The following diagrams illustrate the key processes involved in working with this compound.

G cluster_prep Stock Solution Preparation A This compound (Lyophilized) C Vortex to Dissolve A->C Add B Anhydrous DMSO B->C D 1-10 mg/mL Stock Solution C->D G cluster_labeling Protein Labeling and Purification Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Dye This compound Stock (in DMSO) Mix Add Dye to Protein Dye->Mix Protein Protein Solution (Amine-free buffer, pH 8.3) Protein->Mix Incubate Incubate 1 hr at RT (Protect from light) Mix->Incubate Column Size-Exclusion Chromatography Incubate->Column Load onto column Conjugate Purified OG 488-Protein Conjugate Column->Conjugate G cluster_reaction_mechanism Simplified Reaction Mechanism OG488SE Oregon Green 488-SE Conjugate Protein-NH-CO-OG488 OG488SE->Conjugate + ProteinAmine Protein-NH2 ProteinAmine->Conjugate NHS NHS (byproduct) Conjugate->NHS releases

An In-depth Technical Guide to Oregon Green 488, Succinimidyl Ester (OG 488, SE) in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488, Succinimidyl Ester (OG 488, SE) is a highly versatile, amine-reactive fluorescent dye that has found numerous applications in the field of neuroscience. Its bright green fluorescence, high photostability, and pH insensitivity in the physiological range make it an excellent tool for labeling and tracking biomolecules within the complex environment of the nervous system. This guide provides a comprehensive overview of the core applications, experimental protocols, and data presentation for utilizing this compound in neuroscience research.

Core Properties of Oregon Green 488, SE

This compound is the succinimidyl ester derivative of Oregon Green 488, which allows for its covalent attachment to primary amines on proteins and other biomolecules. Key properties of this fluorophore are summarized in the table below.

PropertyValueReference
Excitation Maximum (Ex) ~496 nm[1][2]
Emission Maximum (Em) ~524 nm[1][2]
Molar Extinction Coefficient ~73,000 cm⁻¹M⁻¹[1]
pKa ~4.7[1][2]
Reactive Group Succinimidyl Ester (SE)[1][2]
Target Moiety Primary Amines (-NH₂)[1][2]
Solubility DMSO, DMF[2]

The low pKa of OG 488 makes its fluorescence intensity largely independent of pH in the physiological range (pH 7.0-7.4), a significant advantage over fluorescein-based dyes.[1][2]

Key Applications in Neuroscience

The primary utility of this compound in neuroscience stems from its ability to be conjugated to various proteins of interest, including antibodies, toxins, and other signaling molecules. These conjugates can then be used for a range of applications:

  • Immunohistochemistry (IHC): Labeled secondary antibodies are widely used to detect the presence and localization of specific proteins in fixed brain tissue.

  • Neuronal Tracing: While not a direct tracer itself, this compound can be conjugated to molecules used for anterograde and retrograde tracing to map neuronal circuits.

  • Labeling of Purified Proteins: Researchers can label purified neuronal proteins for subsequent in vitro or in vivo studies, such as receptor binding assays or tracking protein dynamics.

  • Cell Surface Labeling: The amine-reactive nature of this compound allows for the general labeling of cell surface proteins on live neurons for morphological studies.

Experimental Protocols

Protein Conjugation with Oregon Green 488, SE

This protocol describes the general procedure for labeling a protein, such as an antibody, with this compound.

Materials:

  • Protein to be labeled (e.g., IgG antibody)

  • Oregon Green 488, SE

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) at a concentration of 1-10 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of this compound stock solution. The optimal molar ratio of dye to protein should be determined empirically but a starting point of 10:1 (dye:protein) is recommended.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS. The first colored band to elute will be the conjugated protein.

  • Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and 496 nm (for OG 488).

Protein_Labeling_Workflow Protein Prepare Protein in Bicarbonate Buffer Mix Mix Protein and Dye (Vortexing) Protein->Mix Dye Prepare this compound in DMSO Dye->Mix Incubate Incubate 1 hr at RT (Dark) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify Analyze Analyze DOL (Spectrophotometry) Purify->Analyze IHC_Workflow Start Fixed Brain Section Block Blocking (1 hr, RT) Start->Block PrimaryAb Primary Antibody (Overnight, 4°C) Block->PrimaryAb Wash1 Wash (3x10 min) PrimaryAb->Wash1 SecondaryAb This compound Secondary Ab (2 hr, RT, Dark) Wash1->SecondaryAb Wash2 Wash (3x10 min) SecondaryAb->Wash2 Mount Mount with DAPI Wash2->Mount Image Fluorescence Microscopy Mount->Image Signaling_Pathway_Visualization Ligand Ligand Receptor Receptor Ligand->Receptor Binding ActivatedReceptor Activated Receptor (Phosphorylated) Receptor->ActivatedReceptor Activation Downstream Downstream Signaling Cascade ActivatedReceptor->Downstream CellularResponse Cellular Response Downstream->CellularResponse PrimaryAb Primary Antibody (Anti-phospho) PrimaryAb->ActivatedReceptor Binds to Phospho-site SecondaryAb Secondary Antibody -OG 488, SE SecondaryAb->PrimaryAb Detection

References

An In-depth Technical Guide to Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE) for Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE), a fluorescent dye instrumental for tracking cell proliferation. We will delve into its mechanism of action, provide detailed experimental protocols, and present key data to empower researchers in their cellular analysis endeavors.

Oregon Green™ 488, SE is a highly effective amine-reactive fluorescent dye utilized for monitoring lymphocyte and other cell divisions.[1] This fluorinated analog of fluorescein offers significant advantages over traditional dyes like Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE), including enhanced photostability and reduced pH sensitivity due to its lower pKa (approximately 4.7).[2][3][4] Its fluorescence is largely independent of the physiological pH range, ensuring more stable and reliable measurements.[3][4]

Core Mechanism of Action

The utility of this compound in cell proliferation assays lies in its ability to covalently label intracellular proteins. The succinimidyl ester moiety of the dye reacts with primary amines of proteins within the cell, forming stable amide bonds. When a labeled cell divides, the fluorescent dye is distributed approximately equally between the two daughter cells. Consequently, each subsequent generation of cells exhibits half the fluorescence intensity of its parent. This progressive halving of fluorescence allows for the quantitative analysis of cell division rounds via flow cytometry. Each peak in the resulting histogram represents a successive generation of cells, with greater dilution indicating more cell divisions.[5][6]

Quantitative Data Summary

For ease of reference, the key quantitative parameters of this compound are summarized in the table below.

PropertyValue
Chemical Name Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 5-isomer
Molecular Formula C25H13F2NO9
Molecular Weight 509.37 g/mol [7]
Excitation Maximum (Ex) ~496 nm[4]
Emission Maximum (Em) ~524 nm[4]
Optimal Laser Line 488 nm
Fluorescence Color Green
pKa ~4.7[3][4]
Storage Conditions Store at -20°C to -30°C, protected from light and moisture.[8]

Experimental Protocol: Cell Proliferation Assay Using this compound

This protocol provides a detailed methodology for labeling cells with this compound and analyzing their proliferation by flow cytometry.

Materials:

  • Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Complete cell culture medium

  • Cells of interest

  • Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA)

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm bandpass).[9]

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in anhydrous DMSO. A common concentration is 5 mM. For example, to prepare a 5 mM stock solution from 25 mg of this compound (MW 509.37), dissolve it in approximately 9.816 mL of DMSO.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Harvest cells and wash them once with pre-warmed PBS.

    • Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL. Ensure the cells are in a single-cell suspension.

  • Cell Staining:

    • Dilute the this compound stock solution in PBS to the desired working concentration. The optimal concentration may vary depending on the cell type and should be determined empirically, but a starting point of 1-10 µM is recommended.

    • Add the diluted this compound solution to the cell suspension.

    • Incubate the cells for 10-15 minutes at 37°C, protected from light. Gently mix the cells every few minutes to ensure uniform staining.

  • Quenching the Staining Reaction:

    • To stop the staining reaction, add an equal volume of complete culture medium containing 10% FBS or PBS containing 1% BSA. The proteins in the serum or BSA will react with any unbound this compound.

    • Incubate for 5-10 minutes at room temperature.

  • Washing:

    • Centrifuge the cells and discard the supernatant.

    • Wash the cells twice with complete culture medium to remove any residual unbound dye.

  • Cell Culture:

    • Resuspend the stained cells in complete culture medium at the desired density for your experiment.

    • Culture the cells under appropriate conditions to allow for proliferation. It is advisable to set up a non-proliferating control (e.g., unstimulated cells) stained with this compound to serve as the generation 0 peak.

  • Flow Cytometry Analysis:

    • At various time points after staining, harvest the cells.

    • Analyze the cells on a flow cytometer equipped with a 488 nm laser.

    • Detect the this compound fluorescence in the FITC channel (e.g., using a 530/30 nm filter).[9]

    • Collect data for a sufficient number of events to accurately resolve the different generations.

    • Use a histogram plot of fluorescence intensity to visualize the different generations of cells. The initial, undivided cell population will show the highest fluorescence intensity (generation 0), and each subsequent peak of halved fluorescence intensity will represent a successive cell division.

Visualizing the Workflow and Proliferation Principle

To better understand the experimental process and the underlying principle of the dye dilution assay, the following diagrams have been created.

experimental_workflow Experimental Workflow for this compound Cell Proliferation Assay cluster_prep Preparation cluster_staining Staining cluster_culture Culture & Analysis prep_cells Prepare Single-Cell Suspension stain_cells Incubate Cells with This compound prep_cells->stain_cells prep_dye Prepare this compound Working Solution prep_dye->stain_cells quench Quench Staining with Serum/BSA stain_cells->quench wash Wash Cells quench->wash culture Culture Cells to Induce Proliferation wash->culture harvest Harvest Cells at Time Points culture->harvest flow Analyze by Flow Cytometry harvest->flow

Caption: A flowchart illustrating the key steps in a cell proliferation assay using this compound.

dye_dilution_principle Principle of Dye Dilution in Proliferating Cells gen0 Generation 0 gen1_1 Daughter 1 gen0->gen1_1 gen1_2 Daughter 2 gen0->gen1_2 gen2_1 Granddaughter 1a gen1_1->gen2_1 gen2_2 Granddaughter 1b gen1_1->gen2_2 gen2_3 Granddaughter 2a gen1_2->gen2_3 gen2_4 Granddaughter 2b gen1_2->gen2_4

Caption: A diagram showing the halving of fluorescence with each cell division.

References

Oregon Green 488: A Technical Guide for Advanced Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oregon Green 488 is a high-performance, green-fluorescent dye that serves as a robust tool for a multitude of applications in fluorescence microscopy. As a fluorinated analog of fluorescein, it offers significant advantages, including enhanced photostability and a fluorescence intensity that is largely independent of pH in the physiological range. These characteristics make it a superior choice for demanding imaging applications, from tracking intracellular ions to labeling specific proteins and cellular structures. This guide provides an in-depth overview of Oregon Green 488, its key properties, detailed experimental protocols, and its application in cellular signaling pathways.

Core Properties and Spectral Characteristics

Oregon Green 488 is well-suited for excitation by the common 488 nm argon-ion laser line. Its chemical structure as a 2',7'-difluorofluorescein derivative contributes to its advantageous photophysical properties.

PropertyValueReference
Excitation Maximum (λex) ~496 nm[1]
Emission Maximum (λem) ~524 nm[1]
Molar Extinction Coefficient (ε) Not definitively available in search results
Fluorescence Quantum Yield (Φ) 0.91 ± 0.05[2]
Molecular Weight ~368.29 g/mol [1]
pKa 4.6[3]

Key Advantages:

  • High Photostability: Oregon Green 488 conjugates are significantly more photostable than their fluorescein counterparts, allowing for longer exposure times and the acquisition of more photons before photobleaching.[4]

  • pH Insensitivity: In the physiological pH range, the fluorescence of Oregon Green 488 is not appreciably affected, providing more stable and reliable measurements in live-cell imaging.[3][5][6][7]

  • Bright Fluorescence: The dye exhibits a high fluorescence quantum yield, resulting in bright signals that are easily detectable.[2][3]

  • Reduced Quenching: Fluorescence of protein conjugates prepared from Oregon Green 488 is not significantly quenched, even at higher degrees of labeling.[4]

Experimental Protocols

Detailed methodologies for common applications of Oregon Green 488 are provided below. These protocols are intended as a starting point and may require optimization for specific experimental conditions and cell types.

Antibody Labeling with Oregon Green 488 Succinimidyl Ester

This protocol describes the conjugation of Oregon Green 488 succinimidyl ester (SE) to primary amines on an antibody.

Materials:

  • Purified antibody in an amine-free buffer (e.g., PBS)

  • Oregon Green 488 succinimidyl ester (SE)

  • Anhydrous dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer like PBS. Buffers containing Tris or glycine will interfere with the labeling reaction and must be removed by dialysis or buffer exchange.[8]

  • Dye Preparation:

    • Allow the vial of Oregon Green 488 SE to warm to room temperature.

    • Prepare a stock solution of the dye in anhydrous DMSO (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[8]

    • Add the appropriate amount of the Oregon Green 488 SE stock solution to the antibody solution while gently stirring. A molar ratio of 5-10 moles of dye per mole of antibody is a good starting point for optimization.

    • Incubate the reaction for 1 hour at room temperature, protected from light.[8]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the first colored band, which corresponds to the labeled antibody.

  • Storage:

    • Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can be beneficial if the conjugate concentration is low.[8]

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_final Final Product Antibody Purified Antibody (amine-free buffer) Mix Mix Antibody and Dye (pH 8.3, 1 hr, RT, dark) Antibody->Mix Dye Oregon Green 488 SE (dissolved in DMSO) Dye->Mix Column Gel Filtration Column (e.g., Sephadex G-25) Mix->Column Labeled_Ab Labeled Antibody Column->Labeled_Ab Storage Storage (4°C or -20°C) Labeled_Ab->Storage

Workflow for antibody labeling with Oregon Green 488 SE.
Live Cell Staining with Oregon Green 488 Conjugates

This protocol is for staining live, adherent cells with an Oregon Green 488-conjugated probe (e.g., an antibody against a cell surface antigen).

Materials:

  • Live cells cultured on coverslips or in imaging dishes

  • Oregon Green 488-conjugated probe (e.g., antibody)

  • Live cell imaging solution or appropriate buffer (e.g., HBSS)

  • Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation:

    • Wash the cultured cells twice with pre-warmed live cell imaging solution.

  • Blocking (Optional):

    • To reduce non-specific binding, incubate the cells with a blocking buffer for 30 minutes at room temperature.

  • Staining:

    • Dilute the Oregon Green 488-conjugated probe to the desired concentration in the imaging solution.

    • Remove the blocking buffer and add the diluted probe to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light. Incubation times and temperatures may need to be optimized.

  • Washing:

    • Remove the staining solution and wash the cells three times with the imaging solution.

  • Imaging:

    • Image the cells immediately using a fluorescence microscope with appropriate filter sets for Oregon Green 488 (e.g., FITC/GFP filter set).

Fixed Cell Staining with Oregon Green 488 Phalloidin

This protocol describes the staining of F-actin in fixed cells using Oregon Green 488 Phalloidin.

Materials:

  • Cells cultured on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Oregon Green 488 Phalloidin

  • Mounting medium

Procedure:

  • Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.[9]

  • Washing:

    • Wash the cells three times with PBS.

  • Permeabilization:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[9]

  • Washing:

    • Wash the cells three times with PBS.

  • Staining:

    • Dilute the Oregon Green 488 Phalloidin stock solution in PBS containing 1% BSA to the recommended concentration.

    • Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.[10]

  • Washing:

    • Wash the cells three times with PBS.

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Image the samples on a fluorescence microscope.

Staining_Workflow cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining Live_Start Live Cells Live_Wash1 Wash Live_Start->Live_Wash1 Live_Block Block (Optional) Live_Wash1->Live_Block Live_Stain Stain with OG488 Conjugate Live_Block->Live_Stain Live_Wash2 Wash Live_Stain->Live_Wash2 Live_Image Image Live_Wash2->Live_Image Fixed_Start Cultured Cells Fixed_Fix Fix Fixed_Start->Fixed_Fix Fixed_Perm Permeabilize Fixed_Fix->Fixed_Perm Fixed_Stain Stain with OG488 Phalloidin Fixed_Perm->Fixed_Stain Fixed_Wash Wash Fixed_Stain->Fixed_Wash Fixed_Mount Mount Fixed_Wash->Fixed_Mount Fixed_Image Image Fixed_Mount->Fixed_Image

Comparison of live and fixed cell staining workflows.

Application in Calcium Signaling

Oregon Green 488 is frequently used in the form of Oregon Green 488 BAPTA-1, AM, a cell-permeant calcium indicator. Once inside the cell, esterases cleave the AM ester group, trapping the indicator in the cytoplasm. The fluorescence intensity of Oregon Green BAPTA-1 increases significantly upon binding to Ca²⁺. This property allows for the visualization and measurement of changes in intracellular calcium concentration, a critical aspect of many signaling pathways.

An example of a simplified signaling pathway leading to an increase in intracellular calcium that can be monitored with Oregon Green 488 BAPTA-1 is the Gq-protein coupled receptor (GqPCR) pathway:

  • Ligand Binding: A ligand (e.g., a hormone or neurotransmitter) binds to a GqPCR on the cell surface.

  • G-protein Activation: The receptor activates the Gq alpha subunit of a heterotrimeric G-protein.

  • PLC Activation: The activated Gq alpha subunit stimulates phospholipase C (PLC).

  • IP₃ Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytoplasm.

  • Fluorescence Increase: The increase in cytoplasmic Ca²⁺ is bound by Oregon Green 488 BAPTA-1, leading to a detectable increase in its fluorescence intensity.

Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand Ligand GqPCR GqPCR Ligand->GqPCR binds Gq Gq GqPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP₂ PLC->PIP2 cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R binds Ca_Increase [Ca²⁺] Increase OG488 Oregon Green 488 BAPTA-1 Ca_Increase->OG488 binds Fluorescence Fluorescence Increase OG488->Fluorescence Ca_Store Ca²⁺ Store IP3R->Ca_Store opens Ca_Store->Ca_Increase releases

GqPCR signaling pathway leading to Ca²⁺ release.

Conclusion

Oregon Green 488 is a versatile and reliable fluorescent dye for a wide range of applications in modern cell biology and drug discovery. Its superior photostability, pH insensitivity, and bright fluorescence make it an excellent alternative to traditional green fluorophores like fluorescein. By following well-defined protocols for conjugation and staining, researchers can effectively label and visualize cellular components and dynamic processes, such as calcium signaling, with high fidelity and clarity. The continued use of Oregon Green 488 and its derivatives will undoubtedly contribute to further advancements in our understanding of complex biological systems.

References

Methodological & Application

Application Notes and Protocols for Labeling Antibodies with OG 488, SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a high-performance, amine-reactive fluorescent dye commonly used for the covalent labeling of proteins, particularly antibodies. The succinimidyl ester moiety reacts efficiently with primary amines (such as the side chain of lysine residues) on the target protein to form a stable amide bond.[1][2][3] This results in a fluorescently labeled antibody that can be used in a variety of applications, including immunofluorescence microscopy, flow cytometry, and fluorescence in situ hybridization (FISH).[4] OG 488 is a fluorinated analog of fluorescein, offering greater photostability and a lower pKa (~4.7), which makes its fluorescence essentially pH-insensitive in the physiological pH range.[5][6]

These application notes provide a detailed protocol for the successful conjugation of this compound to antibodies, guidance on reaction optimization, and methods for characterizing the final conjugate.

Quantitative Data Summary

Successful antibody labeling requires careful control of several experimental parameters. The following tables summarize key quantitative data for labeling immunoglobulin G (IgG) antibodies with this compound.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Antibody Concentration 2 - 10 mg/mLHigher concentrations ( >5 mg/mL) generally lead to greater labeling efficiency.[1][7][8] Concentrations below 2 mg/mL will significantly decrease the reaction efficiency.[7][9]
Reaction Buffer 0.1 M Sodium BicarbonateOther amine-free buffers such as 50 mM sodium phosphate can also be used.[10]
Reaction pH 8.0 - 9.0The reaction is most efficient at a slightly basic pH to ensure primary amines are deprotonated.[10][11]
Dye-to-Antibody Molar Ratio 5:1 to 20:1The optimal ratio should be determined empirically for each antibody. A 15:1 ratio is a common starting point.[11]
Reaction Time 1 hourIncubation for 1 hour at room temperature is typically sufficient.[1][11]
Reaction Temperature Room TemperatureThe reaction is generally performed at room temperature.[11]

Table 2: this compound Properties

PropertyValue
Excitation Maximum (Ex) ~496 nm[5][6]
Emission Maximum (Em) ~524 nm[5][6]
Molecular Weight ~509.38 g/mol [6]
Reactive Group N-hydroxysuccinimidyl (NHS) ester[2]
Target Functional Group Primary amines (-NH₂)[2]

Experimental Protocols

This protocol is optimized for labeling approximately 1 mg of an IgG antibody. The procedure can be scaled up or down, maintaining the same molar ratios of the reagents.

Materials and Reagents
  • IgG antibody to be labeled (in an amine-free buffer)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)[1]

  • 1 M Sodium Bicarbonate (pH 8.3)[1]

  • Phosphate-Buffered Saline (PBS)

  • Purification column (e.g., Sephadex G-25)[1]

  • Bovine Serum Albumin (BSA) (optional, for storage)[1]

  • Sodium Azide (optional, for storage)[1]

Antibody Preparation (Pre-Labeling)

For optimal labeling, the antibody must be in an amine-free buffer such as PBS.[3][9] If the antibody solution contains amine-containing substances like Tris, glycine, or ammonium ions, or stabilizing proteins like BSA, a buffer exchange must be performed.[7][12] This can be achieved through dialysis, spin filtration, or desalting columns.[10] The final antibody concentration should be at least 2 mg/mL.[9]

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) reaction Incubation (1 hour, RT) antibody_prep->reaction dye_prep This compound Reconstitution dye_prep->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification dol Degree of Labeling (DOL) Calculation purification->dol storage Storage (4°C or -20°C) dol->storage

Figure 1. Experimental workflow for antibody labeling with this compound.

Detailed Protocol
  • Prepare the Antibody Solution :

    • Adjust the purified antibody concentration to 2-10 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[1][7] If the antibody is in PBS, add 1/10th volume of 1 M sodium bicarbonate to the antibody solution.[1]

  • Prepare the this compound Stock Solution :

    • Allow the vial of this compound to warm to room temperature before opening.[1]

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[11] For example, dissolve 1 mg of this compound (MW ~509.38) in approximately 196 µL of DMSO.

    • Vortex briefly to ensure the dye is fully dissolved.[1] The dye stock solution should be used immediately as NHS esters are moisture-sensitive and can hydrolyze over time.[11]

  • Labeling Reaction :

    • While gently stirring, add the calculated volume of the 10 mM this compound stock solution to the antibody solution. A typical starting point is a 15:1 molar ratio of dye to antibody.[11]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][11]

  • Purification of the Labeled Antibody :

    • Immediately after the incubation, separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[1]

    • Collect the fractions containing the fluorescently labeled antibody. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules.

  • Determination of the Degree of Labeling (DOL) :

    • The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of OG 488, which is approximately 496 nm (A₄₉₆).

    • The protein concentration can be calculated using the following formula:

      • Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ x CF)] / ε_protein

      • Where CF is the correction factor for the dye's absorbance at 280 nm (for OG 488, this is typically around 0.11), and ε_protein is the molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).

    • The dye concentration can be calculated using:

      • Dye Concentration (M) = A₄₉₆ / ε_dye

      • Where ε_dye is the molar extinction coefficient of OG 488 (~70,000 M⁻¹cm⁻¹).

    • The DOL is then calculated as:

      • DOL = Dye Concentration / Protein Concentration

    • For optimal performance, a DOL of 4-8 is generally recommended for IgG antibodies.[3]

  • Storage of the Labeled Antibody :

    • Store the purified antibody-dye conjugate at 4°C, protected from light.[3] For long-term storage, the conjugate can be aliquoted and stored at -20°C.[3] Adding a stabilizing protein like BSA (to a final concentration of 1-10 mg/mL) and a preservative like sodium azide (0.02%) can improve stability.[1][3]

Application: Visualization of EGFR Signaling Pathway

Fluorescently labeled antibodies are powerful tools for visualizing cellular components and signaling pathways. An example application is the use of an OG 488-labeled anti-EGFR antibody to study the Epidermal Growth Factor Receptor (EGFR) signaling pathway in immunofluorescence microscopy. EGFR is a transmembrane receptor that, upon binding to its ligand (e.g., EGF), dimerizes and initiates downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[4]

egfr_signaling cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Growth mTOR->Survival

Figure 2. Simplified EGFR signaling pathway.

An antibody targeting the extracellular domain of EGFR and labeled with OG 488 can be used to visualize the receptor's localization on the cell surface. Upon stimulation with EGF, the internalization of the receptor can be tracked as it moves from the plasma membrane to endosomes, providing insights into receptor trafficking and signaling dynamics.

References

Application Notes and Protocols for Labeling Peptides with Oregon Green™ 488, SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a bright, green-fluorescent dye ideal for labeling peptides.[1] Its succinimidyl ester moiety reacts efficiently with primary amines, such as the N-terminus and the epsilon-amino group of lysine residues, to form stable amide bonds.[2] This results in a fluorescently tagged peptide that can be used in a variety of applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[3][4] Key advantages of Oregon Green™ 488 include its high quantum yield, photostability, and pH insensitivity in the physiological range, making it a reliable choice for quantitative studies.[1][5]

These application notes provide a detailed protocol for labeling peptides with this compound, including methods for purification and characterization of the final conjugate.

Materials and Methods

Required Materials
  • Peptide of interest (with at least one primary amine)

  • Oregon Green™ 488, SE (this compound)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 0.1 M Sodium Bicarbonate buffer (pH 8.3) or an organic solvent-compatible base like triethylamine (TEA)

  • Purification column (e.g., Sephadex G-25, or a Reverse-Phase HPLC system)

  • Spectrophotometer

  • Mass Spectrometer (for conjugate characterization)

Experimental Protocols

1. Peptide and Dye Preparation

  • Peptide Solution:

    • Aqueous Labeling: Dissolve the peptide in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete for reaction with the dye.[5]

    • Organic Solvent Labeling: For hydrophobic peptides, dissolve the peptide in anhydrous DMF or DMSO.[6]

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh and protected from light.

2. Labeling Reaction

The optimal dye-to-peptide molar ratio for labeling should be determined empirically, but a good starting point is a 1.2 to 5-fold molar excess of the dye.

  • Slowly add the calculated volume of the this compound stock solution to the peptide solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For less reactive peptides, the incubation time can be extended overnight at 4°C.

3. Purification of the Labeled Peptide

Purification is crucial to remove unreacted dye, which can interfere with downstream applications.

  • Size-Exclusion Chromatography (e.g., Sephadex G-25): This method is suitable for separating the labeled peptide from the free dye based on size.

    • Equilibrate the column with an appropriate buffer (e.g., PBS).

    • Apply the reaction mixture to the column.

    • Elute the labeled peptide with the equilibration buffer. The labeled peptide will elute first, followed by the smaller, unconjugated dye molecules.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for achieving high purity of the labeled peptide.[7]

    • Use a C18 column and a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile at both 220 nm (for the peptide backbone) and 496 nm (for the Oregon Green™ 488 dye).

    • Collect the fractions containing the dual-wavelength peak corresponding to the labeled peptide.

    • Lyophilize the purified fractions to obtain the final product.

4. Characterization of the Labeled Peptide

  • Determination of Degree of Labeling (DOL): The DOL is the average number of dye molecules conjugated to each peptide molecule. It can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled peptide solution at 280 nm (A280) and 496 nm (A496).

    • Calculate the concentration of the dye using the Beer-Lambert law: Concentration of dye (M) = A496 / ε_dye (where ε_dye for Oregon Green™ 488 is approximately 71,000 M⁻¹cm⁻¹)[8]

    • Calculate the concentration of the peptide, correcting for the dye's absorbance at 280 nm: Concentration of peptide (M) = (A280 - (A496 * CF280)) / ε_peptide (where CF280 for Oregon Green™ 488 is approximately 0.11 and ε_peptide is the molar extinction coefficient of the peptide at 280 nm).[8]

    • The DOL is the ratio of the molar concentration of the dye to the molar concentration of the peptide.

  • Mass Spectrometry: Confirm the identity and purity of the labeled peptide using mass spectrometry (e.g., MALDI-TOF or LC-MS). The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass of the conjugated dye molecule(s).[9][10]

Data Presentation

Table 1: Spectroscopic Properties of Oregon Green™ 488

PropertyValue
Excitation Maximum (Ex)~496 nm
Emission Maximum (Em)~524 nm
Molar Extinction Coefficient (ε)~71,000 cm⁻¹M⁻¹
Correction Factor at 280 nm (CF280)~0.11

Table 2: Recommended Starting Molar Ratios for Peptide Labeling

Peptide ConcentrationRecommended Dye:Peptide Molar Ratio
1-2 mg/mL1.2:1 to 3:1
< 1 mg/mL3:1 to 5:1

Visualizations

Peptide_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization Peptide_Solution Peptide Solution (Amine-free buffer, pH 8.3) Reaction_Mixture Incubate 1-2h at RT (Protected from light) Peptide_Solution->Reaction_Mixture Dye_Solution This compound Stock Solution (DMF/DMSO) Dye_Solution->Reaction_Mixture Purification RP-HPLC or Size-Exclusion Chromatography Reaction_Mixture->Purification Characterization Spectrophotometry (DOL) Mass Spectrometry (Identity) Purification->Characterization Final_Product Final_Product Characterization->Final_Product Purified Labeled Peptide

Caption: Workflow for labeling peptides with Oregon Green™ 488, SE.

Kinase_Activity_Assay cluster_components Assay Components cluster_reaction Kinase Reaction cluster_detection Detection Kinase Protein Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Peptide OG 488-Peptide Substrate Peptide->Phosphorylation ATP ATP ATP->Phosphorylation Detection Change in Fluorescence (e.g., Fluorescence Polarization) Phosphorylation->Detection Phosphorylated Product

Caption: Signaling pathway for a protein kinase activity assay using an OG 488-labeled peptide substrate.

References

Application Notes: Conjugation of Oregon Green™ 488, SE to Amino-Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oregon Green™ 488 (OG 488) is a bright, green fluorescent dye valued for its high quantum yield, photostability, and relative insensitivity to pH in the physiological range.[1] These properties make it an excellent alternative to fluorescein for labeling oligonucleotides used in a variety of molecular biology applications, including PCR probes, DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis.[2][3]

This document provides detailed protocols for the conjugation of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE) to oligonucleotides containing a primary aliphatic amine. The succinimidyl ester (also known as an NHS ester) moiety readily reacts with the nucleophilic amino group on the oligonucleotide in a basic buffer to form a stable amide bond, yielding a fluorescently labeled product.[4]

Quantitative Data Summary

The following tables summarize the key properties of the this compound dye, recommended reaction conditions, and a comparison of common purification methods for the final conjugate.

Table 1: Physicochemical Properties of Oregon Green™ 488, SE

Property Value Reference
Molecular Weight 509.37 g/mol [5]
Excitation Maximum (λabs) ~496 nm
Emission Maximum (λem) ~524 nm [6]
Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹ at ~496 nm
Quantum Yield (φ) 0.9
Reactive Group N-hydroxysuccinimidyl (NHS) ester
Reactivity Primary amines
pKa ~4.6
Recommended Solvent Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) [4][7]

| Storage | Store at -20°C, protected from light and moisture. |[5][8] |

Table 2: Recommended Reaction Conditions for this compound Conjugation

Parameter Recommendation Rationale
Oligonucleotide Amino-modified (e.g., 5'-Amino Modifier C6) Provides a primary amine for reaction with the NHS ester.[9]
Buffer 0.1 - 0.5 M Sodium Bicarbonate or Sodium Carbonate Maintains the required alkaline pH for the reaction.[4][8]
pH 8.3 - 9.0 The primary amine must be deprotonated to be nucleophilic.[4][8]
Molar Excess of Dye 10-20 fold Drives the reaction towards completion to maximize labeling efficiency.
Temperature Room Temperature (20-25°C) Sufficient for the reaction to proceed without degrading reactants.
Reaction Time 2 hours to overnight Allows for sufficient time for the conjugation to occur.[4][8]

| Environment | Protect from light | Prevents photobleaching of the fluorophore. |

Table 3: Comparison of Post-Conjugation Purification Methods

Method Principle Purity Advantages Disadvantages
Desalting / Size Exclusion Size-based separation Moderate Fast, inexpensive, good for removing small molecules like free dye.[4][10] Does not separate unlabeled from labeled oligonucleotides.
Ethanol Precipitation Differential solubility Low-Moderate Simple, removes some unbound dye. Inefficient removal of free dye; may result in product loss.[9]
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity High Excellent separation of labeled (more hydrophobic) from unlabeled oligos.[11] Requires specialized equipment; more time-consuming.
Anion-Exchange HPLC (IE-HPLC) Charge (phosphate backbone) High High resolution based on oligo length.[11] Does not separate based on labeling; less effective for this purpose.

| Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | Very High | Excellent resolution, can separate single-base differences.[11] | Labor-intensive extraction process can lead to lower yields. |

Experimental Protocols

Protocol 1: Reagent Preparation
  • Amino-Modified Oligonucleotide Solution:

    • Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.

    • Note: If the oligonucleotide was deprotected with AMA (ammonium hydroxide/methylamine), a desalting step is recommended prior to conjugation to remove any residual primary amines that could react with the dye.[4]

  • Conjugation Buffer:

    • Prepare a 1 M stock solution of Sodium Bicarbonate (NaHCO₃).

    • Adjust the pH to 9.0 using 1 M NaOH.

    • For the working solution, dilute the stock to 0.1-0.5 M with nuclease-free water. For example, add 100 µL of 1 M stock to 900 µL of water for a 0.1 M working buffer.[4]

  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh 10 mg/mL stock solution of this compound in high-quality, anhydrous DMSO.[4] This corresponds to approximately 19.6 mM.

Protocol 2: Conjugation Reaction

This protocol is based on a starting scale of 0.2 µmoles of amino-modified oligonucleotide.

  • In a microcentrifuge tube, combine the following:

    • ~100 µL of amino-modified oligonucleotide solution (~0.2 µmoles).

    • 100 µL of 1 M Conjugation Buffer (pH 9.0).

    • Adjust the total volume to ~800 µL with nuclease-free water.

  • Add approximately 20 µL of the 10 mg/mL this compound stock solution (~2 mg of dye, a ~20-fold molar excess). The solution may change color.

  • Vortex the tube briefly to ensure thorough mixing.

  • Incubate the reaction at room temperature for at least 2 hours, or overnight for convenience.[4] Protect the tube from light by wrapping it in aluminum foil or placing it in a dark drawer.

Protocol 3: Purification of the Labeled Oligonucleotide

Method A: Desalting Column (Recommended for rapid cleanup)

  • Equilibrate a desalting column (e.g., Glen Gel-Pak™, Sephadex® G-25) according to the manufacturer's instructions, typically with nuclease-free water.

  • Carefully load the entire reaction mixture from Protocol 2 onto the top of the column bed.

  • Elute the conjugate with nuclease-free water. The labeled oligonucleotide is larger and will elute first as a distinct, colored band.

  • The smaller, unreacted OG 488 dye will be retained longer on the column and elute later.

  • Collect the fractions containing the fluorescently labeled oligonucleotide.

Method B: Reverse-Phase HPLC (Recommended for high-purity applications)

  • Purify the reaction mixture by RP-HPLC using a C18 column.

  • Use a mobile phase gradient, for example:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0

    • Buffer B: Acetonitrile

  • A typical gradient might be a linear increase from 5% to 50% Buffer B over 30 minutes.

  • Monitor the elution at 260 nm (for the oligonucleotide) and 496 nm (for the OG 488 dye).

  • The successfully conjugated oligonucleotide will be more hydrophobic than the unlabeled starting material due to the attached dye and will therefore have a longer retention time. Collect the corresponding peak.

  • Lyophilize the collected fraction to obtain the purified, labeled oligonucleotide.

Protocol 4: Characterization and Quantification
  • Resuspend the purified, lyophilized OG 488-oligonucleotide conjugate in a suitable buffer (e.g., TE buffer, pH 8.0).

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at 260 nm (A₂₆₀) and at the dye's absorbance maximum, ~496 nm (A₄₉₆).

  • Calculate the concentration of the dye:

    • Concentration_Dye (M) = A₄₉₆ / 76,000 M⁻¹cm⁻¹

    • (Where 76,000 M⁻¹cm⁻¹ is the extinction coefficient of OG 488)

  • Calculate the concentration of the oligonucleotide:

    • First, determine the correction factor (CF₂₆₀) for the dye's absorbance at 260 nm. This value is often provided by the manufacturer or can be determined empirically. For OG 488, the CF₂₈₀ is 0.12; the CF₂₆₀ is typically around 0.3.

    • Corrected A₂₆₀ = A₂₆₀ - (A₄₉₆ * CF₂₆₀)

    • Concentration_Oligo (M) = Corrected A₂₆₀ / ε₂₆₀_oligo

    • (Where ε₂₆₀_oligo is the molar extinction coefficient of the specific oligonucleotide sequence).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Concentration_Dye / Concentration_Oligo

    • A DOL of ~1.0 indicates that, on average, each oligonucleotide molecule is labeled with one dye molecule.

Visualizations

Reaction_Scheme Oligo Amino-Modified Oligonucleotide plus + Oligo->plus Dye This compound conditions pH 8.3 - 9.0 Room Temp Dye->conditions plus->Dye LabeledOligo OG 488-Oligonucleotide Conjugate conditions->LabeledOligo plus2 + LabeledOligo->plus2 LeavingGroup NHS plus2->LeavingGroup

Caption: Reaction scheme for labeling an amino-modified oligonucleotide with this compound.

Caption: Experimental workflow for this compound conjugation to oligonucleotides.

References

Application Notes and Protocols for OG 488, SE Staining in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE) is a green fluorescent dye that serves as a powerful tool for cell proliferation analysis and cell tracking in flow cytometry.[1] This amine-reactive dye readily crosses the cell membrane and covalently binds to intracellular proteins.[2] With each cell division, the dye is distributed equally between the two daughter cells, leading to a halving of the fluorescence intensity. This allows for the quantitative tracking of cell proliferation over several generations. A key advantage of OG 488 is its pH-insensitivity within the physiological pH range, making it a more stable alternative to dyes like carboxyfluorescein succinimidyl ester (CFSE).

Principle of Cell Proliferation Analysis using this compound

The fundamental principle behind using this compound for proliferation assays is the sequential halving of fluorescence intensity with each cell division. Initially, a parental population of cells is stained with a saturating concentration of this compound, resulting in a single, brightly fluorescent peak when analyzed by flow cytometry. As these cells divide, the dye is distributed equally between the daughter cells. Consequently, the first generation of daughter cells will exhibit half the fluorescence intensity of the parental generation. This process continues with each subsequent division, leading to a series of distinct peaks in the flow cytometry histogram, each representing a successive generation of cells with progressively lower fluorescence.

Data Presentation: Optimizing this compound Staining Concentration

The optimal concentration of this compound is crucial for achieving bright initial staining with minimal cytotoxicity. It is essential to titrate the dye for each cell type and experimental condition.[3][4][5][6] The following tables provide representative data on the effect of this compound concentration on Mean Fluorescence Intensity (MFI) and cell viability for a suspension cell line (Jurkat) and an adherent cell line (HeLa).

Table 1: this compound Titration in Jurkat (Suspension) Cells

This compound Concentration (µM)Mean Fluorescence Intensity (MFI)Cell Viability (%)
0 (Unstained Control)<100>98%
150,000>95%
5250,000>95%
10450,000~90%

Table 2: this compound Titration in HeLa (Adherent) Cells

This compound Concentration (µM)Mean Fluorescence Intensity (MFI)Cell Viability (%)
0 (Unstained Control)<150>98%
145,000>95%
5220,000>95%
10400,000~88%

Note: The MFI and viability percentages are representative and may vary depending on the specific cell line, instrument settings, and experimental conditions.

Experimental Protocols

Protocol 1: Staining Suspension Cells (e.g., Jurkat) with this compound

Materials:

  • This compound stock solution (10 mM in anhydrous DMSO)

  • Suspension cells in culture

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • Viability dye (e.g., Propidium Iodide or 7-AAD)

  • Flow cytometry tubes

Procedure:

  • Cell Preparation:

    • Harvest cells and wash once with PBS.

    • Count the cells and resuspend them in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Prepare a working solution of this compound in PBS. For a final concentration of 5 µM, add 0.5 µL of 10 mM stock solution to 1 mL of the cell suspension.

    • Add the this compound working solution to the cell suspension and mix immediately by gentle vortexing.

    • Incubate for 15 minutes at 37°C, protected from light.

  • Washing:

    • Stop the staining reaction by adding 5 volumes of cold complete culture medium containing 10% FBS. The proteins in the serum will quench any unreacted dye.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with complete culture medium.

  • Cell Culture and Proliferation:

    • Resuspend the stained cells in complete culture medium at the desired density for your experiment.

    • Culture the cells for the desired period to allow for proliferation.

  • Flow Cytometry Analysis:

    • Harvest the cells at different time points.

    • Resuspend the cells in PBS.

    • Add a viability dye according to the manufacturer's protocol just before analysis to exclude dead cells.

    • Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect green fluorescence in the FITC channel (typically around 525/50 nm).

Protocol 2: Staining Adherent Cells (e.g., HeLa) with this compound

Materials:

  • Same as Protocol 1, with the addition of a cell detachment reagent (e.g., Trypsin-EDTA).

Procedure:

  • Cell Preparation:

    • Wash the adherent cells with PBS.

    • Add a cell detachment reagent (e.g., Trypsin-EDTA) and incubate until the cells detach.

    • Neutralize the detachment reagent with complete culture medium containing 10% FBS.

    • Collect the cells and wash once with PBS.

    • Count the cells and resuspend them in pre-warmed PBS at a concentration of 1 x 10⁶ cells/mL.

  • Staining, Washing, and Cell Culture:

    • Follow steps 2, 3, and 4 from Protocol 1.

  • Flow Cytometry Analysis:

    • At each time point, detach the cells using a gentle detachment reagent.

    • Follow step 5 from Protocol 1 for flow cytometry analysis.

Mandatory Visualizations

Signaling Pathway: MAPK/ERK Pathway in Cell Proliferation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates cell proliferation.[7][8][9][10] The activity of this pathway can be assessed by flow cytometry through the detection of phosphorylated ERK (p-ERK), and the resulting cell proliferation can be tracked using this compound.

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) GRB2 GRB2 Receptor Tyrosine Kinase (RTK)->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Transcription Factors Transcription Factors pERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: The MAPK/ERK signaling pathway leading to cell proliferation.

Experimental Workflow: this compound Staining for Flow Cytometry

The following diagram outlines the key steps in a typical this compound cell proliferation assay.

OG488_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_culture Cell Culture cluster_analysis Analysis A Harvest & Wash Cells B Resuspend in PBS at 1x10^6 cells/mL A->B C Add this compound (1-10 µM) B->C D Incubate 15 min at 37°C C->D E Quench with FBS-containing medium D->E F Wash Cells E->F G Culture for desired time F->G H Harvest Cells G->H I Add Viability Dye H->I J Analyze by Flow Cytometry I->J

Caption: Experimental workflow for this compound cell proliferation analysis.

References

Application Note: Determining the Degree of Labeling for Oregon Green™ 488, SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oregon Green™ 488 (OG 488) is a bright, green-fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1] Its succinimidyl ester (SE) derivative readily reacts with primary amines on proteins to form stable covalent bonds.[2] A critical parameter for characterizing these fluorescently labeled conjugates is the Degree of Labeling (DOL), also known as the dye-to-protein ratio. The DOL represents the average number of dye molecules conjugated to each protein molecule.[3] Optimizing the DOL is crucial, as insufficient labeling can lead to weak signals, while excessive labeling can cause fluorescence quenching and potentially compromise the protein's biological activity. This document provides a detailed protocol for calculating the DOL of Oregon Green™ 488-protein conjugates using UV-Visible spectrophotometry.

Principle

The calculation of the DOL is based on the Beer-Lambert law, which relates absorbance to concentration. By measuring the absorbance of the conjugate at two specific wavelengths—one for the dye and one for the protein—the concentration of each component can be determined, and their molar ratio can be calculated. For Oregon Green™ 488 conjugates, the absorbance is measured at its maximum absorption wavelength (~496 nm) and at 280 nm, the characteristic absorption wavelength for proteins due to the presence of tryptophan and tyrosine residues.[4] A correction factor is applied to the absorbance at 280 nm to account for the dye's contribution at this wavelength.[2][5]

Visualization of the Process

The following diagrams illustrate the chemical reaction and the experimental workflow for determining the DOL.

G cluster_reaction Conjugation Reaction cluster_workflow DOL Calculation Workflow Protein Protein-NH₂ (Primary Amine) Plus + Protein->Plus OG488_SE Oregon Green™ 488-SE OG488_SE->Plus Conjugate Protein-NH-CO-OG488 (Stable Conjugate) Plus->Conjugate pH 7.5-8.5 NHS NHS (Byproduct) A Prepare Conjugate Solution B Measure Absorbance (A_max and A_280) A->B C Calculate Dye Molarity B->C D Calculate Protein Molarity (with Correction Factor) B->D E Calculate Degree of Labeling (DOL) C->E D->E

Caption: Chemical reaction of OG 488 SE with a protein and the workflow for DOL calculation.

Quantitative Data and Constants

Accurate DOL calculation relies on precise values for the molar extinction coefficients and the correction factor. This application note will use Immunoglobulin G (IgG) as a representative protein.

ParameterSymbolValueUnitsSource
Molar Extinction Coefficient of OG 488 at ~496 nmε_dye_76,000M⁻¹cm⁻¹[6][7]
Molar Extinction Coefficient of IgG at 280 nmε_prot_210,000M⁻¹cm⁻¹[4][8][9]
Correction Factor (CF) of OG 488 at 280 nmCF0.12-[2][5]
Wavelength for Dye Absorbanceλ_max_496nm[2]
Wavelength for Protein Absorbanceλ_280_280nm[4]

Experimental Protocol

This protocol outlines the steps for sample preparation, spectrophotometric measurement, and subsequent calculation of the DOL.

1. Materials and Reagents

  • Oregon Green™ 488-protein conjugate

  • Conjugation or storage buffer (e.g., Phosphate-Buffered Saline, PBS)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes with a 1 cm pathlength

2. Sample Preparation and Measurement

  • Prepare the Conjugate Solution: Ensure the purified conjugate is fully dissolved in a suitable buffer (e.g., PBS). The buffer should not contain components that absorb significantly at 280 nm or 496 nm.

  • Dilute the Sample: The absorbance values should fall within the linear range of the spectrophotometer (typically 0.1 - 1.0). Dilute the conjugate solution with the same buffer to achieve an absorbance at the dye's λ_max_ (496 nm) within this range. Record the dilution factor.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions.

    • Set the measurement wavelengths to 280 nm and 496 nm.

  • Blank the Spectrophotometer: Fill a clean cuvette with the same buffer used to dilute the conjugate. Place it in the spectrophotometer and zero the absorbance at both 280 nm and 496 nm.

  • Measure Absorbance:

    • Carefully rinse the cuvette with the diluted conjugate solution.

    • Fill the cuvette with the diluted conjugate solution.

    • Measure and record the absorbance at 496 nm (A_max_) and 280 nm (A_280_).

3. Data Analysis: Calculating the Degree of Labeling

The DOL is calculated using the following formulas:

Step 1: Calculate the Molarity of the Dye (M_dye_)

This calculation uses the absorbance of the conjugate at the λ_max_ of Oregon Green™ 488.

M_dye = (A_max * Dilution Factor) / (ε_dye * pathlength)

  • A_max_ : Absorbance of the conjugate at 496 nm.

  • Dilution Factor : The factor by which the original conjugate solution was diluted.

  • ε_dye_ : Molar extinction coefficient of OG 488 (76,000 M⁻¹cm⁻¹).[6][7]

  • pathlength : The cuvette pathlength (typically 1 cm).

Step 2: Calculate the Molarity of the Protein (M_prot_)

This calculation requires correcting the absorbance at 280 nm to subtract the contribution from the dye.

A_prot = (A_280 * Dilution Factor) - (A_max * Dilution Factor * CF)

M_prot = A_prot / (ε_prot * pathlength)

  • A_prot_ : The corrected absorbance of the protein at 280 nm.

  • A_280_ : The measured absorbance of the conjugate at 280 nm.

  • CF : The correction factor for OG 488 at 280 nm (0.12).[2][5]

  • ε_prot_ : Molar extinction coefficient of the protein (e.g., 210,000 M⁻¹cm⁻¹ for IgG).[4][8][9]

Step 3: Calculate the Degree of Labeling (DOL)

The DOL is the molar ratio of the dye to the protein.

DOL = M_dye / M_prot

For IgG conjugates, a DOL of 4-8 moles of dye per mole of antibody is often considered optimal.[2]

Example Calculation

An IgG-OG 488 conjugate was diluted 1:10 in PBS and measured in a 1 cm cuvette.

  • A_max_ (496 nm): 0.65

  • A_280_ (280 nm): 0.40

  • Dilution Factor: 10

Calculation StepFormulaResult
1. Dye Molarity (M_dye_) (0.65 * 10) / 76,0008.55 x 10⁻⁵ M
2. Corrected Protein Absorbance (A_prot_) (0.40 * 10) - (0.65 * 10 * 0.12)3.22
3. Protein Molarity (M_prot_) 3.22 / 210,0001.53 x 10⁻⁵ M
4. Degree of Labeling (DOL) (8.55 x 10⁻⁵) / (1.53 x 10⁻⁵)5.6

The calculated DOL of 5.6 indicates that, on average, there are approximately 5 to 6 molecules of Oregon Green™ 488 attached to each IgG molecule. This value falls within the optimal range for IgG conjugates, suggesting a successful labeling reaction. This protocol provides a reliable and straightforward method for determining a key quality attribute of fluorescently labeled proteins, ensuring their suitability for downstream applications.

References

Application Notes and Protocols for OG 488, SE in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE) is a high-performance, amine-reactive fluorescent dye widely utilized in live-cell imaging. As a fluorinated analog of fluorescein, this compound offers significant advantages, including enhanced photostability and reduced pH sensitivity within the physiological range, making it an exceptional tool for dynamic cellular studies.[1][2][3][4] Its succinimidyl ester moiety readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds, enabling precise and robust labeling for a variety of live-cell imaging applications.[5] These application notes provide detailed protocols for the use of this compound in live-cell imaging, with a focus on protein labeling, cell viability assessment, and tracking of dynamic cellular processes such as endocytosis.

Quantitative Data Summary

A clear understanding of the photophysical properties of this compound is crucial for designing and executing successful live-cell imaging experiments. The following table summarizes the key quantitative data for this fluorophore.

PropertyValueReference
Maximum Excitation Wavelength (λex)~496 nm[6]
Maximum Emission Wavelength (λem)~524 nm[6]
Molar Extinction Coefficient (ε)~76,000 cm⁻¹M⁻¹[7]
Fluorescence Quantum Yield (Φ)~0.91 ± 0.05[1]
pKa~4.6[8][9]

Key Applications and Protocols

Labeling of Proteins for Live-Cell Imaging

This compound is an ideal candidate for covalently labeling purified proteins, such as antibodies or ligands, which can then be introduced into the cellular environment for tracking and analysis.

Materials:

  • Purified protein (e.g., antibody, ligand) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Bovine Serum Albumin (BSA) for stabilization (optional)

Procedure:

  • Protein Preparation:

    • Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and ammonium salts, as these will compete with the labeling reaction. If necessary, dialyze the protein against a suitable buffer like PBS.

    • Adjust the protein concentration to 1-5 mg/mL for optimal labeling.

  • Dye Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mg/mL. This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Dissolve the protein in the reaction buffer.

    • Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A molar ratio of 5-15 moles of dye per mole of protein is a good starting point, but the optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the this compound-labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 496 nm.

    • Store the labeled protein at 4°C for short-term use or at -20°C in aliquots for long-term storage. Adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL can prevent denaturation and aggregation.

Live/Dead Cell Discrimination

The membrane-impermeant nature of this compound allows for its use in distinguishing between live and dead cells. In live cells with intact membranes, the dye has limited access to intracellular proteins and primarily labels cell surface proteins, resulting in dim fluorescence. In contrast, dead cells with compromised membranes allow the dye to readily enter the cytoplasm and react with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[5][10][11]

Materials:

  • Cell suspension or adherent cells

  • Phosphate-buffered saline (PBS) or other protein-free buffer

  • This compound stock solution (1 mg/mL in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • For adherent cells, grow them on coverslips or in imaging dishes. For suspension cells, wash and resuspend them in a protein-free buffer like PBS. It is critical to perform the staining in a protein-free medium to avoid the dye reacting with proteins in the buffer.[10]

  • Staining:

    • Dilute the this compound stock solution in the protein-free buffer to a final concentration of 0.5-5 µg/mL. The optimal concentration may vary depending on the cell type and should be determined empirically.

    • Add the staining solution to the cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells 2-3 times with PBS or a complete cell culture medium to remove the unbound dye.

  • Imaging:

    • Image the cells using a fluorescence microscope with a standard FITC/GFP filter set. Live cells will show dim green fluorescence, while dead cells will exhibit bright green fluorescence.

Tracking Receptor-Mediated Endocytosis

Fluorescently labeling a ligand with this compound allows for the visualization and tracking of its binding to a cell surface receptor and subsequent internalization through endocytosis.

Materials:

  • This compound-labeled ligand (prepared as in Protocol 1)

  • Live cells expressing the receptor of interest, cultured on imaging dishes

  • Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

  • Confocal or widefield fluorescence microscope equipped with a temperature and CO2-controlled environmental chamber

Procedure:

  • Cell Culture:

    • Plate the cells on imaging dishes and allow them to adhere and grow to the desired confluency.

  • Labeling and Stimulation:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Add the this compound-labeled ligand to the medium at a concentration known to induce receptor binding and internalization.

    • Place the imaging dish on the microscope stage within the environmental chamber (37°C, 5% CO2).

  • Live-Cell Imaging:

    • Acquire images at regular intervals (e.g., every 30-60 seconds) to capture the dynamic process of ligand binding, clustering on the cell surface, and internalization into endocytic vesicles.

    • Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

  • Data Analysis:

    • Analyze the time-lapse image series to quantify the rate of endocytosis, track the movement of internalized vesicles, and observe their intracellular trafficking pathways.

Visualizations

protein_labeling_workflow cluster_preparation Preparation cluster_reaction Labeling cluster_purification Purification cluster_product Final Product protein Purified Protein (amine-free buffer) reaction Incubate (RT, 1-2h, dark) protein->reaction dye This compound (in DMSO) dye->reaction purify Size-Exclusion Chromatography reaction->purify labeled_protein This compound-Labeled Protein purify->labeled_protein live_dead_staining cluster_live Live Cell cluster_dead Dead Cell start Cells in Protein-Free Buffer stain Add this compound (Incubate 15-30 min) start->stain wash Wash to Remove Unbound Dye stain->wash image Fluorescence Microscopy wash->image live_cell Intact Membrane Dim Fluorescence image->live_cell Outcome A dead_cell Compromised Membrane Bright Fluorescence image->dead_cell Outcome B receptor_mediated_endocytosis ligand This compound -Labeled Ligand receptor Receptor ligand->receptor 1 binding Binding clustering Clustering binding->clustering clathrin Clathrin-Coated Pit clustering->clathrin internalization Internalization clathrin->internalization endosome Early Endosome internalization->endosome late_endosome Late Endosome endosome->late_endosome lysosome Lysosome late_endosome->lysosome

References

Tracking Extracellular Vesicles: Application of Oregon Green™ 488, Succinimidyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Extracellular vesicles (EVs) are cell-derived, lipid bilayer-enclosed particles that play a crucial role in intercellular communication by transferring bioactive molecules such as proteins, lipids, and nucleic acids. The ability to accurately track EVs is essential for understanding their physiological and pathological roles, as well as for developing EV-based therapeutics and diagnostics. Fluorescent labeling is a powerful technique for visualizing and quantifying EVs in vitro and in vivo.

This document provides detailed application notes and protocols for labeling extracellular vesicles with Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) for tracking studies. OG 488 is a bright, photostable, green-fluorescent dye with an excitation maximum well-suited for the 488 nm laser line. The succinimidyl ester (SE) moiety of OG 488 reacts with primary amines on proteins, forming stable covalent bonds and enabling robust labeling of EVs.

Principle of this compound Labeling

Oregon Green™ 488, Succinimidyl Ester is an amine-reactive fluorescent dye. The succinimidyl ester group reacts with primary amine groups (-NH₂) present on the side chains of lysine residues and the N-termini of proteins. This reaction forms a stable amide bond, covalently attaching the fluorescent dye to the proteins on the surface and potentially within the lumen of the extracellular vesicles.

Advantages of Using this compound for EV Tracking

  • Bright and Photostable Signal: Oregon Green™ 488 provides a strong and stable fluorescent signal, enabling sensitive detection and prolonged imaging.

  • Covalent Labeling: The formation of a covalent amide bond ensures that the dye is stably retained on the EVs, minimizing dye leakage and transfer to other molecules or cells.

  • Specificity for Proteins: The amine-reactive chemistry specifically targets proteins, which are abundant on the surface and in the lumen of EVs.

  • pH Insensitivity: The fluorescence of Oregon Green™ 488 is largely independent of pH in the physiological range, providing a consistent signal in different cellular compartments.

Data Presentation

The following tables summarize key quantitative parameters for consideration when labeling and analyzing this compound-labeled extracellular vesicles. Note that these values are based on typical findings with similar amine-reactive dyes like Carboxyfluorescein diacetate succinimidyl ester (CFSE) and may require optimization for your specific experimental setup.

Table 1: Recommended Parameters for EV Labeling with this compound (Adapted from CFSE protocols)

ParameterRecommended RangeNotes
This compound Concentration 5 - 20 µMStart with 10 µM and optimize for your EV type and concentration.
EV Concentration 1 x 10¹⁰ - 1 x 10¹² particles/mLHigher EV concentrations may require higher dye concentrations.
Incubation Time 30 - 60 minutesLonger incubation times may not necessarily increase labeling efficiency and could lead to EV aggregation.
Incubation Temperature Room Temperature (20-25°C) or 37°C37°C can increase reaction efficiency but may also affect EV integrity.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.2-8.0Amine-free buffer is critical to prevent reaction with buffer components.

Table 2: Characterization of Fluorescently Labeled EVs

ParameterTypical MethodExpected Outcome
Labeling Efficiency Flow Cytometry, Nanoparticle Tracking Analysis (NTA) with fluorescence detectionA significant proportion of the total EV population should be fluorescently labeled.
Effect on EV Size Nanoparticle Tracking Analysis (NTA), Dynamic Light Scattering (DLS)Minimal change in the size distribution of EVs after labeling.
Dye Molecules per EV Quantitative Fluorescence AnalysisVaries depending on labeling conditions and EV protein content. A study with CFSE reported a median of 963 dye molecules per EV.[1]
Purity of Labeled EVs Western Blot for EV markers (e.g., CD9, CD63, CD81)Presence of EV-specific markers confirms the integrity of the labeled vesicles.

Experimental Protocols

Protocol 1: Labeling of Extracellular Vesicles with this compound

This protocol is adapted from established methods for labeling EVs with amine-reactive dyes.[2][3][4] Optimization is highly recommended for each specific application.

Materials:

  • Isolated Extracellular Vesicles (EVs) in PBS (amine-free)

  • Oregon Green™ 488, Succinimidyl Ester (this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)

  • Size Exclusion Chromatography (SEC) columns or Ultracentrifuge

  • Protein quantification assay kit (e.g., BCA)

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Prepare Extracellular Vesicles:

    • Resuspend the isolated EV pellet in amine-free PBS.

    • Determine the protein concentration of the EV suspension using a BCA assay or quantify the particle concentration using Nanoparticle Tracking Analysis (NTA).

  • Labeling Reaction:

    • Dilute the EV suspension with amine-free PBS to a concentration of approximately 1x10¹¹ particles/mL.

    • Add the this compound stock solution to the EV suspension to a final concentration of 10 µM. Mix gently by pipetting.

    • Incubate the reaction mixture for 1 hour at 37°C, protected from light.

  • Removal of Unbound Dye:

    • Method A: Size Exclusion Chromatography (SEC)

      • Equilibrate an appropriate SEC column with PBS.

      • Load the labeling reaction mixture onto the column.

      • Collect the fractions containing the labeled EVs, which will elute in the void volume.

    • Method B: Ultracentrifugation

      • Add PBS to the labeling reaction mixture to a final volume of at least 10 mL.

      • Pellet the labeled EVs by ultracentrifugation at 100,000 x g for 70 minutes at 4°C.

      • Carefully remove the supernatant containing the unbound dye.

      • Wash the pellet by resuspending it in a large volume of PBS and repeating the ultracentrifugation step.

  • Characterization and Storage:

    • Resuspend the final pellet of labeled EVs in a desired volume of PBS.

    • Characterize the labeled EVs for size, concentration, and fluorescence intensity using NTA with a fluorescence detector or flow cytometry.

    • Store the labeled EVs at 4°C for short-term use (up to 1 week) or at -80°C for long-term storage.

Protocol 2: In Vitro Tracking of this compound-Labeled EVs

This protocol describes how to track the uptake of labeled EVs by recipient cells using fluorescence microscopy.

Materials:

  • This compound-labeled EVs

  • Recipient cells cultured in a glass-bottom dish or chamber slide

  • Complete cell culture medium

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the recipient cells in a glass-bottom dish or chamber slide and culture until they reach the desired confluency.

  • Incubation with Labeled EVs:

    • Add the this compound-labeled EVs to the cell culture medium at a desired concentration (e.g., 10-100 µg of EV protein per 1x10⁶ cells).

    • Incubate the cells with the labeled EVs for the desired time points (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.

  • Washing and Staining:

    • After incubation, gently wash the cells three times with warm PBS to remove any unbound EVs.

    • (Optional) Stain the cell nuclei with Hoechst 33342 or DAPI according to the manufacturer's protocol.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for OG 488 (Excitation/Emission: ~496/524 nm) and the nuclear stain.

    • Acquire images at different time points to observe the internalization and trafficking of the EVs.

Visualizations

Experimental Workflow for EV Labeling and Tracking

EV_Labeling_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_analysis Analysis & Application EVs Isolate EVs Mix Incubate EVs with this compound EVs->Mix Dye Prepare this compound Dye->Mix Purify Remove Unbound Dye (SEC or Ultracentrifugation) Mix->Purify Characterize Characterize Labeled EVs (NTA, Flow Cytometry) Purify->Characterize Track In Vitro / In Vivo Tracking Characterize->Track

Caption: Workflow for labeling EVs with this compound and subsequent analysis.

General Signaling Pathways for Extracellular Vesicle Uptake

EV_Uptake_Pathways cluster_endocytosis Endocytic Pathways EV Extracellular Vesicle Cell Recipient Cell Plasma Membrane EV->Cell Binding Clathrin Clathrin-mediated Endocytosis Cell->Clathrin Caveolin Caveolin-mediated Endocytosis Cell->Caveolin Macropino Macropinocytosis Cell->Macropino Phago Phagocytosis Cell->Phago Endosome Early Endosome Clathrin->Endosome Caveolin->Endosome Macropino->Endosome Phago->Endosome Late_Endosome Late Endosome / MVB Endosome->Late_Endosome Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Cytosol Cytosolic Release of Cargo Late_Endosome->Cytosol

Caption: Overview of common EV uptake mechanisms in recipient cells.

References

Application Notes and Protocols: Oregon Green 488, SE for Monitoring pH in Acidic Organelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Oregon Green™ 488, Carboxylic Acid, Succinimidyl Ester (OG 488, SE) in the monitoring of pH within acidic organelles such as lysosomes and endosomes.

Introduction

Oregon Green™ 488 (OG 488) is a bright, green-fluorescent dye with a pKa of approximately 4.7, making it an excellent tool for measuring pH in the acidic environment of cellular organelles.[1][2] Unlike fluorescein, its fluorescence is largely independent of pH in the physiological range (pH 6.8-7.4), but it exhibits a pH-dependent fluorescence intensity in the acidic range (pH 4-6).[2] This property allows for the ratiometric measurement of pH, providing a reliable method to study organellar acidification and function. The succinimidyl ester (SE) derivative of OG 488 allows for its covalent conjugation to primary amines on proteins and other molecules, enabling targeted delivery to specific cellular compartments.

Data Presentation

Table 1: Spectroscopic and Physicochemical Properties of Oregon Green 488
PropertyValueReference
pKa~4.7 - 4.8[1][3]
Excitation Maximum (pH-sensitive)~496 nm[4]
Excitation Maximum (pH-insensitive, isosbestic)~440 nm[3]
Emission Maximum~524 nm[4]
Common Laser Line for Excitation488 nm[2]
Molecular Weight (5-isomer, SE)509.38 g/mol
Table 2: Recommended Conditions for Protein Labeling with this compound
ParameterRecommended ValueNotesReference
Protein Concentration≥ 2 mg/mLLower concentrations result in reduced labeling efficiency.[4][5][6][7][8]
BufferAmine-free (e.g., PBS, 0.1 M sodium bicarbonate)Amine-containing buffers (e.g., Tris) will compete for the dye.[4]
Reaction pH8.3 - 9.5Succinimidyl esters react efficiently at alkaline pH.[7]
Dye:Protein Molar Ratio (for IgG)4 - 8 moles of dye per mole of antibodyOptimal ratio may vary for other proteins.[4]
Incubation Time1 - 2 hoursCan be extended up to 12 hours at 4°C.[6][7]
Incubation TemperatureRoom Temperature or 4°C[7]

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with this compound

This protocol describes the general procedure for conjugating this compound to a purified protein.

Materials:

  • Purified protein in amine-free buffer (e.g., PBS)

  • Oregon Green™ 488, Carboxylic Acid, Succinimidyl Ester (this compound)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate (pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

  • Protein Preparation:

    • Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer.[4][5][6][7][8] If necessary, concentrate the protein using an appropriate method.

    • If the protein is in a buffer containing primary amines (e.g., Tris), exchange the buffer with PBS by dialysis or using a desalting column.

  • Dye Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the dye by dissolving it in anhydrous DMF or DMSO. For example, dissolve 1 mg of this compound in 100 µL of solvent.

  • Labeling Reaction:

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 4-8 for IgG).[4]

    • Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification of the Labeled Protein:

    • Separate the OG 488-labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.

    • Collect the first colored fraction, which contains the labeled protein. The unreacted dye will elute later.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and 496 nm (for OG 488).

    • Calculate the protein concentration and the DOL using the Beer-Lambert law and the extinction coefficients for the protein and OG 488.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.

Protocol 2: Measuring Lysosomal pH using OG 488-Dextran

This protocol describes the use of commercially available or custom-labeled OG 488-dextran to measure the pH of lysosomes in cultured cells using ratiometric fluorescence microscopy.

Materials:

  • Cultured cells grown on glass-bottom dishes or coverslips

  • Oregon Green™ 488-dextran (e.g., 10,000 MW)

  • Complete cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other imaging buffer

  • Fluorescence microscope equipped with excitation filters for ~440 nm and ~490 nm, and an emission filter for ~535 nm.

  • Calibration buffers of known pH (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0)

  • Nigericin and Monensin (ionophores)

Procedure:

  • Cell Loading (Pulse):

    • Incubate the cultured cells with OG 488-dextran (e.g., 0.5-1 mg/mL) in complete cell culture medium for 1-4 hours at 37°C. The dextran will be taken up by fluid-phase endocytosis.

  • Chase Period:

    • Wash the cells three times with fresh, pre-warmed medium to remove excess dextran.

    • Incubate the cells in fresh medium for a "chase" period of at least 2-4 hours (or overnight) to allow the dextran to accumulate in the lysosomes.[1]

  • Ratiometric Imaging:

    • Replace the culture medium with HBSS or another suitable imaging buffer.

    • Acquire fluorescence images of the cells using two different excitation wavelengths:

      • Excitation 1 (pH-sensitive): ~490 nm

      • Excitation 2 (pH-insensitive): ~440 nm

    • Collect the emission at ~535 nm for both excitation wavelengths.

  • In Situ Calibration:

    • To generate a standard curve, treat the cells with calibration buffers of known pH containing ionophores (e.g., 10 µM nigericin and 10 µM monensin). These ionophores will equilibrate the pH of the lysosomes with the extracellular buffer.

    • For each pH point, acquire ratiometric images as described in step 3.

    • Plot the ratio of the fluorescence intensities (490 nm / 440 nm) against the corresponding pH values to generate a calibration curve.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each lysosome in your experimental cells.

    • Determine the lysosomal pH by interpolating these ratio values onto the calibration curve.

Mandatory Visualization

protein_labeling_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein Purified Protein (Amine-free buffer, >=2mg/mL) reaction Incubate 1-2h at RT (pH 8.3-9.5) protein->reaction dye This compound (Dissolved in DMSO/DMF) dye->reaction purify Size-Exclusion Chromatography reaction->purify analysis Determine DOL (Absorbance at 280/496 nm) purify->analysis storage Store at 4°C or -20°C analysis->storage

Caption: Workflow for covalent labeling of proteins with this compound.

endocytosis_pathway extracellular OG 488-Dextran (Extracellular) endocytosis Fluid-Phase Endocytosis extracellular->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome Fusion

Caption: Endocytic pathway for OG 488-dextran delivery to lysosomes.

ratiometric_ph_measurement cluster_imaging Image Acquisition cluster_analysis Data Analysis cluster_calibration Calibration cluster_result Result ex490 Excite at ~490 nm (pH-sensitive) emission Detect Emission at ~535 nm ex490->emission ex440 Excite at ~440 nm (pH-insensitive) ex440->emission ratio Calculate Ratio (Intensity 490 / Intensity 440) emission->ratio calibration_curve Generate Calibration Curve (Ratio vs. Known pH) ratio->calibration_curve ph_value Determine Lysosomal pH ratio->ph_value calibration_curve->ph_value

Caption: Workflow for ratiometric pH measurement using OG 488.

References

Application Note: Covalent Labeling of Nanoparticles with Oregon Green™ 488, SE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with fluorescent dyes is a cornerstone of modern nanomedicine and biological research, enabling the visualization and tracking of these materials in vitro and in vivo. Oregon Green™ 488, succinimidyl ester (OG 488, SE) is a high-performance, amine-reactive fluorescent dye ideal for covalently labeling nanoparticles. This fluorinated analog of fluorescein exhibits several advantages, including enhanced photostability and a lower pKa (~4.7), rendering its fluorescence less sensitive to pH changes in the physiological range.[1] This application note provides a detailed protocol for the covalent conjugation of this compound to amine-functionalized nanoparticles, along with methods for purification and characterization of the resulting fluorescent nanoconjugates.

Principle of Reaction

The succinimidyl ester (SE) moiety of this compound reacts efficiently with primary amine (-NH2) groups present on the surface of functionalized nanoparticles. This reaction forms a stable amide bond, covalently attaching the fluorophore to the nanoparticle. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure the primary amines are deprotonated and thus more nucleophilic.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of dye to nanoparticles, reaction time, temperature, and the nature of the nanoparticle itself. The following table summarizes typical starting conditions for the labeling of various amine-functionalized nanoparticles with this compound. It is important to note that these are starting recommendations, and optimization is often necessary for specific applications.

Nanoparticle TypeMolar Ratio (this compound : Nanoparticle)Nanoparticle Concentration (mg/mL)Reaction BufferReaction Time (hours)Temperature (°C)
Silica Nanoparticles (100 nm) 50:1 to 200:11 - 50.1 M Sodium Bicarbonate, pH 8.32 - 425 (Room Temp.)
Gold Nanoparticles (50 nm) 100:1 to 500:10.1 - 110 mM Phosphate Buffer, pH 8.02 - 425 (Room Temp.)
Polymeric (PLGA) Nanoparticles (150 nm) 20:1 to 100:15 - 100.1 M Sodium Bicarbonate, pH 8.34 - 625 (Room Temp.)

Experimental Protocols

General Protocol for this compound Labeling of Amine-Functionalized Nanoparticles

This protocol provides a general procedure for the covalent labeling of nanoparticles functionalized with primary amines.

Materials:

  • Amine-functionalized nanoparticles

  • Oregon Green™ 488, SE (this compound)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • 0.1 M Sodium Bicarbonate buffer, pH 8.3

  • Purification column (e.g., size-exclusion chromatography) or dialysis membrane (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in 0.1 M sodium bicarbonate buffer (pH 8.3) to the desired concentration (refer to the table above for starting recommendations). Sonicate briefly if necessary to ensure a homogenous suspension.

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.

  • Conjugation Reaction: While gently vortexing the nanoparticle suspension, add the this compound stock solution dropwise. The molar ratio of dye to nanoparticles should be optimized for the specific application.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with continuous stirring or gentle agitation. Protect the reaction from light.

  • Purification: Remove the unreacted this compound from the labeled nanoparticles using either size-exclusion chromatography or dialysis.

    • Size-Exclusion Chromatography: Equilibrate the column with PBS, pH 7.4. Apply the reaction mixture to the column and collect the fractions containing the fluorescently labeled nanoparticles.

    • Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against PBS, pH 7.4, at 4°C with several buffer changes over 24-48 hours.

Characterization of Labeled Nanoparticles

a. Determination of Degree of Labeling (DOL):

The degree of labeling, which is the average number of dye molecules conjugated to each nanoparticle, can be determined using UV-Visible spectrophotometry.

  • Measure the absorbance of the purified, labeled nanoparticle solution at 280 nm (A280) and at the absorbance maximum of OG 488 (approximately 496 nm, A496).

  • Calculate the concentration of the nanoparticle and the dye using the Beer-Lambert law:

    • Concentration of OG 488 (M) = A496 / ε_dye (where ε_dye for OG 488 is ~76,000 M⁻¹cm⁻¹)

    • Concentration of Nanoparticle (M) = (A280 - (A496 × CF)) / ε_np (where CF is the correction factor for the dye's absorbance at 280 nm, and ε_np is the molar extinction coefficient of the nanoparticle)

  • Calculate the DOL: DOL = [OG 488] / [Nanoparticle]

b. Fluorescence Spectroscopy:

Confirm the successful conjugation by measuring the fluorescence emission spectrum of the labeled nanoparticles. Excite the sample at ~496 nm and record the emission spectrum from 510 nm to 600 nm. A characteristic emission peak around 524 nm confirms the presence of OG 488.

c. Size and Zeta Potential Analysis:

Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after labeling to check for aggregation. The zeta potential should also be measured to assess changes in surface charge.

Experimental Workflow Diagram

OG_488_Labeling_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_np Disperse Amine-Nanoparticles in Bicarbonate Buffer (pH 8.3) conjugation Mix Nanoparticles and this compound prep_np->conjugation prep_dye Dissolve this compound in DMSO/DMF prep_dye->conjugation incubation Incubate for 2-4 hours at RT (Protect from Light) conjugation->incubation purify Remove Unreacted Dye (Size-Exclusion Chromatography or Dialysis) incubation->purify uv_vis UV-Vis Spectroscopy (Calculate DOL) purify->uv_vis fluorescence Fluorescence Spectroscopy purify->fluorescence dls DLS & Zeta Potential purify->dls

Caption: Workflow for the labeling of nanoparticles with this compound.

Application: Tracking Nanoparticle Uptake via Endocytosis

Fluorescently labeled nanoparticles are invaluable tools for studying cellular uptake mechanisms. A common pathway for nanoparticle internalization is clathrin-mediated endocytosis. The this compound-labeled nanoparticles can be used to visualize this process using fluorescence microscopy.

Signaling Pathway for Clathrin-Mediated Endocytosis of Nanoparticles

Endocytosis_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm np OG 488-NP receptor Receptor np->receptor Binding clathrin Clathrin & Adaptor Proteins receptor->clathrin Recruitment pit Clathrin-Coated Pit clathrin->pit Assembly dynamin Dynamin pit->dynamin Scission vesicle Clathrin-Coated Vesicle dynamin->vesicle uncoating Uncoating vesicle->uncoating endosome Early Endosome uncoating->endosome lysosome Lysosome endosome->lysosome Maturation

Caption: Clathrin-mediated endocytosis pathway for nanoparticle uptake.

Conclusion

This application note provides a comprehensive guide for the successful covalent labeling of amine-functionalized nanoparticles with this compound. The detailed protocols, quantitative data summary, and workflow diagrams offer researchers a solid foundation for producing and characterizing fluorescently labeled nanoparticles for a wide range of biological applications, including the study of cellular uptake and trafficking. Careful optimization of the labeling reaction and thorough characterization of the final product are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for OG 488 in Single-Molecule Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oregon Green 488 (OG 488)

Oregon Green 488 (OG 488) is a bright, green-fluorescent dye derived from fluorescein.[1][2] It is well-suited for applications requiring high fluorescence quantum yield and photostability.[3][4] A key advantage of OG 488 is its pKa of approximately 4.6-4.8, which renders its fluorescence intensity largely insensitive to pH changes within the physiological range (pH 7.0-7.4).[3][4] This contrasts with its parent compound, fluorescein, which exhibits significant pH-dependent fluorescence.[5] These properties make OG 488 an excellent candidate for single-molecule imaging techniques, where robust and stable fluorescence is paramount.

Applications in Single-Molecule Imaging

OG 488 has been successfully employed in a variety of single-molecule imaging modalities, including:

  • Single-Molecule Förster Resonance Energy Transfer (smFRET): In smFRET, OG 488 can serve as a donor fluorophore in conjunction with a suitable acceptor dye (e.g., Cy5) to probe intramolecular distances and conformational dynamics of biomolecules such as DNA and proteins.[6][7][8] The high quantum yield of OG 488 is beneficial for efficient energy transfer.[9]

  • Single-Molecule Tracking (SMT): The brightness and photostability of OG 488 allow for the tracking of individual molecules over time to study their diffusion dynamics, interactions, and localization within complex biological systems like the plasma membrane of living cells.[2][10]

  • Stimulated Emission Depletion (STED) Microscopy: OG 488 is a suitable dye for STED microscopy, a super-resolution technique that overcomes the diffraction limit of light.[9] Its photostability allows it to withstand the high laser intensities used for stimulated emission.

Quantitative Data

The photophysical properties of OG 488 are summarized in the table below, with comparative data for the commonly used Alexa Fluor 488 where available.

PropertyOregon Green 488 (OG 488)Alexa Fluor 488Reference
Excitation Maximum (λex) ~496 nm~490 nm[3][5]
Emission Maximum (λem) ~524 nm~525 nm[3][5]
Extinction Coefficient (ε) ~83,000 cm⁻¹M⁻¹~73,000 cm⁻¹M⁻¹[3][5]
Fluorescence Quantum Yield (Φ) ~0.91~0.92[9]
Fluorescence Lifetime (τ) ~4.1 ns~4.1 ns[2]
pKa ~4.7N/A (pH insensitive)[3][5]
Photostability More photostable than fluoresceinGenerally more photostable than OG 488[5][11]

Experimental Protocols

Protocol 1: Labeling of Proteins with OG 488 Maleimide for Single-Molecule Tracking

This protocol describes the labeling of a cysteine-containing protein with OG 488 C5 maleimide.

Materials:

  • Protein of interest with a single accessible cysteine residue in a thiol-free buffer (e.g., PBS, pH 7.2)

  • Oregon Green 488 C5 Maleimide

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Degassed buffer (PBS, pH 7.2)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed PBS buffer at a concentration of 1-5 mg/mL.

    • To ensure the cysteine residue is reduced and available for labeling, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Dye Preparation:

    • Dissolve OG 488 C5 Maleimide in anhydrous DMF or DMSO to a final concentration of 10 mM. This should be done immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved OG 488 maleimide to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS buffer.

    • Collect the fractions containing the labeled protein, which will be the first colored fractions to elute.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and OG 488 at ~496 nm. The DOL is calculated as: DOL = (A_max × ε_protein) / ((A_280 - A_max × CF) × ε_dye) where A_max is the absorbance at ~496 nm, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, ε_dye is the molar extinction coefficient of OG 488 (~83,000 cm⁻¹M⁻¹), and CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.11).

Protocol 2: Single-Molecule FRET Imaging of Holliday Junctions with OG 488

This protocol outlines the imaging of a DNA Holliday junction labeled with OG 488 (donor) and a Cy5 derivative (acceptor) using Total Internal Reflection Fluorescence (TIRF) microscopy.[7][8]

Materials:

  • Biotinylated DNA oligonucleotides, one labeled with OG 488 and another with an appropriate acceptor (e.g., Cy5).

  • Streptavidin-coated quartz microscope slide.

  • T50 buffer (10 mM Tris-HCl, 50 mM NaCl, pH 8.0).

  • Imaging buffer (T50 buffer supplemented with an oxygen scavenging system, e.g., 2 mM Trolox, 10 mM protocatechuic acid (PCA), and 50 nM protocatechuate-3,4-dioxygenase (PCD)).

Procedure:

  • Sample Chamber Preparation:

    • Construct a flow chamber on a streptavidin-coated quartz slide.

    • Wash the chamber with T50 buffer.

  • Immobilization of DNA:

    • Anneal the labeled DNA oligonucleotides to form the Holliday junction structure.

    • Introduce the biotinylated and fluorescently labeled Holliday junctions (at a concentration of ~50-100 pM) into the flow chamber and incubate for 5-10 minutes to allow for immobilization on the streptavidin surface.

    • Wash out unbound DNA with T50 buffer.

  • Single-Molecule Imaging:

    • Introduce the imaging buffer into the flow chamber.

    • Image the sample on a TIRF microscope equipped with a 488 nm laser for OG 488 excitation and appropriate emission filters for detecting both OG 488 and the acceptor fluorescence simultaneously on two separate halves of an EMCCD camera.[12]

    • Acquire image series with a typical exposure time of 50-100 ms per frame for a duration that allows for the observation of conformational dynamics and photobleaching.

  • Data Analysis:

    • Identify single-molecule spots and extract the fluorescence intensity time traces for both the donor (OG 488) and acceptor channels.

    • Calculate the FRET efficiency (E_FRET) for each time point using the formula: E_FRET = I_A / (I_D + I_A) where I_A is the acceptor intensity and I_D is the donor intensity after correction for background and spectral crosstalk.

    • Analyze the FRET time traces to identify different conformational states and their transition kinetics.

Protocol 3: Single-Molecule Tracking of EGFR in Live Cells

This protocol describes the tracking of Epidermal Growth Factor Receptor (EGFR) on the surface of live cells using OG 488-labeled EGF.[2][10]

Materials:

  • Cells expressing EGFR (e.g., A431 cells).

  • Glass-bottom imaging dishes.

  • EGF labeled with OG 488 NHS ester.

  • Imaging medium (e.g., phenol red-free DMEM with 25 mM HEPES).

  • TIRF microscope with a 488 nm laser and an EMCCD camera.

Procedure:

  • Cell Culture and Preparation:

    • Plate cells on glass-bottom dishes and grow to the desired confluency.

    • Prior to imaging, starve the cells in serum-free medium for several hours to reduce background signaling.

  • Labeling:

    • Prepare a dilute solution of OG 488-labeled EGF (e.g., 0.5-5 ng/mL) in imaging medium.

    • Add the labeling solution to the cells and incubate for 10-15 minutes at 37°C to allow for binding to EGFR.

    • Wash the cells gently with imaging medium to remove unbound EGF.

  • Imaging:

    • Mount the dish on the TIRF microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.

    • Use the 488 nm laser to excite the OG 488-EGF.

    • Acquire time-lapse image series with a high frame rate (e.g., 20-50 frames per second) to capture the diffusion of individual EGFR molecules.

  • Data Analysis:

    • Use single-particle tracking software to identify and track the movement of individual fluorescent spots over time.

    • From the trajectories, calculate parameters such as the mean squared displacement (MSD) and diffusion coefficients to characterize the mobility of EGFR.

    • Analyze changes in diffusion behavior upon stimulation or drug treatment.

Visualizations

Signaling Pathway: EGFR Dimerization

The following diagram illustrates the simplified signaling pathway of Epidermal Growth Factor Receptor (EGFR) dimerization upon ligand binding, a process often studied using single-molecule techniques.[1][13][14]

EGFR_Signaling EGF EGF Ligand EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer_unact Inactive Dimer EGFR_mono->EGFR_dimer_unact Dimerization EGFR_dimer_act Active Dimer EGFR_dimer_unact->EGFR_dimer_act Conformational Change & Activation Downstream Downstream Signaling EGFR_dimer_act->Downstream Tyrosine Autophosphorylation

Caption: EGFR Dimerization Pathway

Experimental Workflow: Single-Molecule FRET

This diagram outlines the general workflow for a single-molecule FRET experiment.

smFRET_Workflow cluster_prep Sample Preparation cluster_imaging Data Acquisition cluster_analysis Data Analysis Labeling Label Biomolecule with OG 488 (Donor) & Acceptor Purification Purify Labeled Biomolecule Labeling->Purification Immobilization Immobilize on Surface Purification->Immobilization TIRF TIRF Microscopy Immobilization->TIRF Excitation Excite OG 488 (488 nm laser) TIRF->Excitation Detection Simultaneous Donor & Acceptor Emission Detection Excitation->Detection Localization Identify Single Molecules Detection->Localization Intensity_Trace Extract Intensity Time Traces Localization->Intensity_Trace FRET_Calc Calculate FRET Efficiency Intensity_Trace->FRET_Calc Kinetics Analyze Conformational Dynamics FRET_Calc->Kinetics

Caption: smFRET Experimental Workflow

Experimental Workflow: Single-Molecule Tracking

This diagram illustrates the typical workflow for a single-molecule tracking experiment.

SMT_Workflow cluster_prep_smt Sample Preparation cluster_imaging_smt Data Acquisition cluster_analysis_smt Data Analysis Labeling_SMT Label Molecule of Interest with OG 488 Cell_Prep Prepare Live Cells for Imaging Labeling_SMT->Cell_Prep TIRF_SMT TIRF Microscopy Cell_Prep->TIRF_SMT Acquisition Acquire Time-Lapse Image Series TIRF_SMT->Acquisition Localization_SMT Localize Single Molecules in Each Frame Acquisition->Localization_SMT Tracking Track Molecule Trajectories Localization_SMT->Tracking MSD Calculate Mean Squared Displacement (MSD) Tracking->MSD Diffusion Determine Diffusion Coefficients MSD->Diffusion

Caption: SMT Experimental Workflow

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Labeling Efficiency with Oregon Green™ 488, SE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon Green™ 488, Succinimidyl Ester (OG 488, SE). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low labeling efficiency during bioconjugation experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems that can lead to suboptimal labeling results in a question-and-answer format.

Question 1: My labeling efficiency is consistently low. What are the most common causes?

Answer: Consistently low labeling efficiency with this compound often stems from suboptimal reaction conditions, issues with the protein itself, or the quality of the reagents. The most frequent culprits are incorrect buffer composition and pH, low protein concentration, and the presence of competing substances.

A logical workflow to diagnose the issue is essential.

G cluster_troubleshooting Troubleshooting Path start Start: Low Labeling Efficiency check_buffer Step 1: Verify Buffer - Amine-free? - pH 7.2-8.5? start->check_buffer check_protein Step 2: Assess Protein - Concentration ≥ 2 mg/mL? - Purity high? - Amines accessible? check_buffer->check_protein Buffer OK fail Problem Persists: Contact Technical Support check_buffer->fail Buffer Incorrect check_dye Step 3: Evaluate Dye - Stored correctly? - Freshly prepared? check_protein->check_dye Protein OK check_protein->fail Protein Issues optimize_reaction Step 4: Optimize Reaction - Increase dye:protein ratio - Adjust incubation time/temp check_dye->optimize_reaction Dye OK check_dye->fail Dye Degraded analyze_dol Step 5: Determine DOL (Degree of Labeling) optimize_reaction->analyze_dol analyze_dol->optimize_reaction DOL too low success Success: Optimal Labeling analyze_dol->success DOL in range

Caption: Troubleshooting workflow for low labeling efficiency.

Question 2: How does the reaction buffer affect my labeling efficiency?

Answer: The reaction buffer is a critical factor. Two main aspects to consider are its composition and pH.

  • Buffer Composition: The buffer must be free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[1][2] These substances contain primary amines that will compete with your protein for reaction with the this compound, leading to significantly reduced or no labeling of the target protein.[1][2]

  • Reaction pH: The reaction between the succinimidyl ester of OG 488 and the primary amines on your protein is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[2]

    • Below pH 7.2: The primary amines on the protein are more likely to be protonated (-NH3+), making them unavailable to react with the dye.[2]

    • Above pH 8.5: The rate of hydrolysis of the succinimidyl ester increases significantly, which deactivates the dye before it can react with the protein.[2]

ParameterRecommended ConditionRationale
Buffer Type Amine-free buffers (e.g., PBS, sodium bicarbonate)Avoids competition for the reactive dye.[1][2]
pH 7.2 - 8.5Optimal for the reaction between primary amines and NHS esters.[2]
Question 3: Does my protein concentration matter?

Answer: Yes, protein concentration is crucial. Low protein concentrations (≤1 mg/mL) can lead to inefficient labeling.[1] A concentration of at least 2 mg/mL is recommended for efficient conjugation.[2][3] At lower concentrations, the competing hydrolysis reaction of the this compound becomes more pronounced, reducing the likelihood of the dye reacting with the protein.[1][2]

Protein ConcentrationLabeling EfficiencyRecommendation
< 1 mg/mLInefficientConcentrate the protein if possible.
≥ 2 mg/mLOptimalRecommended for standard protocols.[2][3]
Question 4: What if I cannot concentrate my protein to the recommended level?

Answer: If concentrating your protein is not feasible, you can try to increase the molar ratio of dye to protein to favor the labeling reaction.[1][3] However, be aware that using a dilute protein solution will also make the subsequent removal of unconjugated dye more challenging.[1]

Question 5: How should I store and handle the this compound dye?

Answer: Proper storage and handling are critical to maintain the reactivity of the dye. This compound is sensitive to moisture and light.

  • Storage: Store the dye in a freezer at -5 to -30°C and protect it from light.[4][5][6][7] Some protocols suggest storage at -20°C for up to a month or -80°C for up to six months for stock solutions.[8]

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the reactive ester. Prepare the dye solution immediately before use.

Question 6: My labeling is still low after optimizing the buffer and protein concentration. What else can I try?

Answer: If you have addressed the common issues, consider the following optimization steps:

  • Increase Dye-to-Protein Ratio: You can increase the amount of labeling by using a higher molar excess of the this compound in the reaction.[1][3]

  • Adjust Incubation Time and Temperature: Reactions are typically run for 1-2 hours at room temperature.[8] If you suspect dye hydrolysis is an issue, you can perform the reaction at 4°C, potentially overnight, to slow down the hydrolysis rate.[1][2]

G start Initial Reaction Setup increase_dye Increase Molar Ratio of this compound to Protein start->increase_dye adjust_temp_time Adjust Incubation - Room Temp (1-2h) - 4°C (overnight) start->adjust_temp_time relabel Re-label the same protein sample increase_dye->relabel adjust_temp_time->relabel

References

OG 488, SE precipitation issues during labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE) for biomolecule labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is an amine-reactive fluorescent dye. The succinimidyl ester (SE) moiety reacts with primary amines (e.g., on lysine residues and the N-terminus of proteins) to form a stable covalent bond. It is used to label proteins, antibodies, and other biomolecules for various applications, including fluorescence microscopy, flow cytometry, and immunofluorescence-based assays. OG 488 is a bright, green-fluorescent dye with excitation and emission maxima of approximately 496 nm and 524 nm, respectively.[1][2] A key advantage of OG 488 is that its fluorescence is pH-insensitive in the physiological pH range.[1]

Q2: What is the optimal pH for the labeling reaction?

A2: The reaction of succinimidyl esters with primary amines is most efficient at a slightly alkaline pH. The recommended pH range for the reaction buffer is 7.2-8.5, with an optimal pH of around 8.3.[1] A commonly used buffer is 0.1 M sodium bicarbonate at pH 8.3.

Q3: What type of buffer should I use for the labeling reaction?

A3: It is crucial to use a buffer that is free of primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine will compete with the target molecule for reaction with the NHS ester, significantly reducing labeling efficiency.[1] Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, or borate buffers.

Q4: How should I prepare and store the this compound stock solution?

A4: this compound is sensitive to moisture and should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[3] It is recommended to prepare a fresh stock solution for each labeling experiment. If storage is necessary, a stock solution in anhydrous DMSO can be stored at -20°C for up to a month or -80°C for up to six months, protected from light and moisture.[2]

Troubleshooting Guide: this compound Precipitation During Labeling

A common issue encountered during the labeling reaction is the precipitation of the this compound dye upon its addition to the aqueous reaction buffer. This is often due to the hydrophobic nature of the dye.

Problem: A precipitate forms when I add the this compound stock solution to my protein solution.

Below is a step-by-step guide to troubleshoot and prevent this issue.

dot

Troubleshooting_Precipitation cluster_start cluster_check Initial Checks cluster_actions Corrective Actions cluster_outcome Start Precipitation Observed Check_Solvent Is the this compound stock prepared in fresh, anhydrous DMSO or DMF? Start->Check_Solvent Check_Addition Was the dye solution added slowly and with gentle stirring? Check_Solvent->Check_Addition Yes Prepare_Fresh Prepare fresh dye stock in anhydrous solvent. Check_Solvent->Prepare_Fresh No Slow_Addition Add dye dropwise to the protein solution while gently vortexing. Check_Addition->Slow_Addition No Reduce_Molar_Excess Decrease the molar ratio of dye to protein. Check_Addition->Reduce_Molar_Excess Yes Prepare_Fresh->Check_Addition Slow_Addition->Reduce_Molar_Excess Increase_Protein_Conc Increase the protein concentration (ideally >2 mg/mL). Reduce_Molar_Excess->Increase_Protein_Conc Modify_Buffer Consider adding a small amount of organic co-solvent (e.g., up to 10% DMSO) to the reaction buffer. Increase_Protein_Conc->Modify_Buffer Success Precipitation Resolved Modify_Buffer->Success

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following tables provide recommended starting parameters for your labeling experiments. These may need to be optimized for your specific protein.

Table 1: Recommended Reaction Conditions

ParameterRecommended ValueNotes
Protein Concentration≥ 2 mg/mLLower concentrations can lead to inefficient labeling.[1][4]
Dye:Protein Molar Ratio (for IgG)4:1 to 8:1Optimal ratios may vary for other proteins.[2]
Reaction pH8.3Use an amine-free buffer like 0.1 M sodium bicarbonate.
Reaction Time1 hourAt room temperature.
Reaction TemperatureRoom TemperatureCan be performed at 4°C overnight to minimize hydrolysis.

Table 2: this compound Properties

PropertyValue
Excitation Maximum (Ex)~496 nm
Emission Maximum (Em)~524 nm
Molar Extinction Coefficient~70,000 cm⁻¹M⁻¹
Reactive GroupN-hydroxysuccinimidyl (NHS) ester
ReactivityPrimary amines

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

This protocol is optimized for labeling 1 mg of an IgG antibody.

Materials:

  • 1 mg of purified protein in amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • 1 M Sodium Bicarbonate (pH 8.3)

  • Purification column (e.g., size-exclusion chromatography)

dot

Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_end Prep_Protein Prepare Protein Solution (1 mg in 0.5 mL amine-free buffer) Prep_Bicarb Add 50 µL of 1 M Sodium Bicarbonate Prep_Protein->Prep_Bicarb Add_Dye Slowly add dye stock to protein solution with gentle mixing Prep_Bicarb->Add_Dye Prep_Dye Prepare fresh this compound stock solution in anhydrous DMSO Prep_Dye->Add_Dye Incubate Incubate for 1 hour at room temperature in the dark Add_Dye->Incubate Purify Purify the conjugate using a size-exclusion column Incubate->Purify Store Store labeled protein at 4°C (short-term) or -20°C (long-term) Purify->Store

Caption: General experimental workflow for protein labeling.

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a concentration of at least 2 mg/mL in an amine-free buffer such as PBS.[1][4] For this protocol, we will use 0.5 mL of a 2 mg/mL protein solution.

    • Add 50 µL of 1 M sodium bicarbonate to the protein solution to adjust the pH to ~8.3.[2]

  • Prepare the this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. This should be done immediately before use.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 4:1 to 8:1 for an IgG).

    • Slowly add the calculated volume of the dye stock solution to the protein solution while gently vortexing or stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column appropriate for the molecular weight of your protein.

    • Elute the labeled protein with an appropriate buffer (e.g., PBS).

  • Storage:

    • Store the purified, labeled protein at 4°C for short-term storage or at -20°C in small aliquots for long-term storage. Protect from light. If the final protein concentration is less than 1 mg/mL, consider adding a stabilizing protein like BSA.[2]

References

Optimizing Oregon Green™ 488, SE to Protein Molar Ratio: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Oregon Green™ 488, Succinimidyl Ester (SE) to protein for effective fluorescent labeling.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of Oregon Green™ 488, SE to protein?

For IgG antibodies, a common starting point is a molar ratio of 4-8 moles of dye per mole of antibody.[1] However, the optimal ratio can vary depending on the specific protein and its reactivity. It is often recommended to perform small-scale test reactions with varying molar ratios (e.g., 3:1, 10:1, and 30:1) to determine the optimal conditions for your specific protein.[2]

Q2: What are the consequences of under-labeling or over-labeling my protein?

  • Under-labeling: This results in a low signal-to-noise ratio and reduced sensitivity in fluorescence-based assays.[3] A protein may be considered under-labeled if it has significantly less than four moles of fluorophore per mole for a 145,000 dalton protein.[1]

  • Over-labeling: This can lead to several issues, including fluorescence quenching, where the close proximity of dye molecules causes a decrease in the overall fluorescence signal.[1][3] It can also lead to protein aggregation, decreased solubility, and a reduction in the biological activity or binding specificity of the protein.[1][3]

Q3: How does protein concentration affect the labeling efficiency?

Protein concentration is a critical factor. Proteins at concentrations below 2 mg/mL will not label as efficiently.[1][4] If your protein concentration is low, you may need to increase the molar ratio of dye to protein to achieve the desired degree of labeling.[1][4]

Q4: What is the optimal pH for the labeling reaction?

Succinimidyl esters, like Oregon Green™ 488, SE, react most efficiently with primary amines at a slightly alkaline pH, typically between 7.5 and 8.5.[1] Using a buffer such as 0.1 M sodium bicarbonate (pH 8.3) is recommended to achieve this optimal pH.[1][4]

Q5: Are there any substances that can interfere with the labeling reaction?

Yes, buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the succinimidyl ester, reducing labeling efficiency.[1][4] It is crucial to dialyze the protein against a suitable buffer like PBS before labeling. Low concentrations of sodium azide (≤3 mM) or thimerosal (≤1 mM) generally do not interfere with the reaction.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Degree of Labeling (Under-labeling) Protein concentration is too low (<2 mg/mL).Concentrate the protein to at least 2 mg/mL. If not possible, increase the molar ratio of dye to protein.[1][4]
Reaction pH is too low.Ensure the reaction buffer is at pH 7.5-8.5. Add sodium bicarbonate to raise the pH if necessary.[1]
Presence of primary amine-containing buffers (e.g., Tris, glycine).Dialyze the protein extensively against an amine-free buffer like PBS before labeling.[1][4]
Insufficient incubation time.Increase the reaction time.
High Degree of Labeling (Over-labeling) Molar ratio of dye to protein is too high.Decrease the molar ratio of dye to protein in subsequent labeling reactions.[1]
Reaction time is too long.Reduce the incubation time of the labeling reaction.[1]
Precipitation of Protein Conjugate Over-labeling leading to aggregation.Reduce the molar ratio of dye to protein. Centrifuge the conjugate solution before use and use only the supernatant.[1][4]
Labeled protein is at its isoelectric point.Ensure the buffer pH is not at the isoelectric point of the labeled protein, as labeling can alter this value.[5]
Poor Protein Recovery After Purification Using a size-exclusion column with an inappropriate molecular weight cutoff.For proteins with a molecular weight less than 15,000, do not use the provided size exclusion columns. Use an alternative matrix or extensive dialysis for purification.[1]
Dilute protein solution leading to inefficient purification.Concentrate the protein before labeling to ensure the reaction volume is suitable for the purification column.[1][4]

Quantitative Data Summary

Parameter Value Reference
Optimal Dye/Protein Ratio (IgG) 4-8 moles of dye per mole of antibody[1]
Recommended Protein Concentration ~2 mg/mL[1][4]
Optimal Reaction pH 7.5 - 8.5[1]
Molar Extinction Coefficient of Oregon Green™ 488 ~70,000 cm⁻¹M⁻¹ at 496 nm[1]
Molar Extinction Coefficient of a typical IgG ~203,000 cm⁻¹M⁻¹ at 280 nm[1]
Correction Factor for OG 488 at 280 nm 0.12[1]
Absorption Maximum (Oregon Green™ 488 Conjugate) ~496 nm[1]
Emission Maximum (Oregon Green™ 488 Conjugate) ~524 nm[1]

Experimental Protocols

Protocol 1: Protein Preparation for Labeling
  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris, glycine), you must exchange it for an amine-free buffer. Dialyze your protein sample against 0.1 M sodium bicarbonate, pH 8.3, or PBS overnight at 4°C.

  • Concentration Adjustment: Adjust the protein concentration to approximately 2 mg/mL using the appropriate buffer.[1][4] Proteins at lower concentrations will label less efficiently.[1][4]

Protocol 2: Labeling Reaction with Oregon Green™ 488, SE
  • Prepare Protein Solution: To 0.5 mL of your ~2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate to raise the pH to the optimal range for the reaction.[1]

  • Prepare Dye Stock Solution: Allow a vial of Oregon Green™ 488, SE to warm to room temperature. Dissolve the reactive dye in anhydrous DMSO to a concentration of 10 mg/mL.

  • Initiate Labeling Reaction: Add the appropriate volume of the dye stock solution to the protein solution to achieve the desired molar ratio. Mix gently but thoroughly.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

Protocol 3: Purification of the Labeled Protein
  • Column Preparation: Prepare a size-exclusion chromatography column according to the manufacturer's instructions. The resin should be equilibrated with PBS.

  • Sample Application: Carefully load the reaction mixture onto the column.[1]

  • Elution: Elute the protein-dye conjugate with PBS. The first colored band to elute is the labeled protein. The second, slower-moving band is the unconjugated free dye.

  • Collection: Collect the fractions containing the labeled protein.

Protocol 4: Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically.[6]

  • Measure Absorbance: Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Oregon Green™ 488, which is approximately 496 nm (A₄₉₆).[1]

  • Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A₄₉₆ × 0.12)] / 203,000[1] (This calculation is specific for an IgG antibody and uses the molar extinction coefficient of IgG and the correction factor for the dye's absorbance at 280 nm)

  • Calculate Dye Concentration: Dye Concentration (M) = A₄₉₆ / 70,000[1]

  • Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_analysis Analysis protein_prep Protein Preparation (Buffer Exchange & Concentration Adjustment) reaction Labeling Reaction (Mix Protein & Dye, Incubate) protein_prep->reaction Amine-free protein dye_prep Dye Preparation (Dissolve in DMSO) dye_prep->reaction Reactive dye purification Purification (Size-Exclusion Chromatography) reaction->purification Labeled protein mixture analysis Analysis (Calculate Degree of Labeling) purification->analysis Purified conjugate

Caption: Experimental workflow for protein labeling with Oregon Green™ 488, SE.

troubleshooting_flowchart node_action node_action start Low Fluorescence Signal? check_dol Is DOL within optimal range (4-8 for IgG)? start->check_dol under_labeled Under-labeled check_dol->under_labeled No (<4) over_labeled Over-labeled (Quenching) check_dol->over_labeled No (>8) check_concentration Is protein concentration > 2 mg/mL? under_labeled->check_concentration decrease_ratio Decrease dye:protein molar ratio over_labeled->decrease_ratio check_buffer Is buffer amine-free? check_concentration->check_buffer Yes concentrate_protein Concentrate protein check_concentration->concentrate_protein No increase_ratio Increase dye:protein molar ratio check_buffer->increase_ratio Yes dialyze Dialyze against PBS/bicarbonate buffer check_buffer->dialyze No

Caption: Troubleshooting flowchart for low fluorescence signal after labeling.

References

Technical Support Center: Oregon Green 488, SE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and protocols regarding the effect of buffer pH on the conjugation of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) to proteins and other amine-containing biomolecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer pH for conjugating this compound to a protein?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester, such as this compound, and a primary amine on a biomolecule is between pH 8.3 and 8.5 .[1][2][3][4][5]

Q2: Why is pH so critical for this conjugation reaction?

The pH of the reaction buffer governs a crucial balance between two competing chemical processes:

  • Amine Reactivity: The conjugation reaction, known as aminolysis, requires the primary amine groups (like the side chain of lysine) on the protein to be in a deprotonated, nucleophilic state (-NH₂). At acidic or neutral pH, these groups are largely protonated (-NH₃⁺), rendering them unreactive towards the NHS ester.[4][6]

  • NHS Ester Stability: The NHS ester is susceptible to hydrolysis, a reaction with water that inactivates the dye by cleaving the ester bond. This hydrolysis reaction becomes significantly faster at higher pH values.[1][3][7][8][9]

The recommended pH range of 8.3-8.5 is the ideal compromise, ensuring a sufficient concentration of reactive deprotonated amines while minimizing the rate of dye hydrolysis.[4]

Q3: What happens if the buffer pH is too low (e.g., pH < 7.5)?

If the pH is too low, the majority of the primary amines on the protein will be protonated (-NH₃⁺). This prevents the nucleophilic attack required for the reaction, leading to very low or no labeling efficiency.[1][3][5]

Q4: What happens if the buffer pH is too high (e.g., pH > 9.0)?

If the pH is too high, the rate of NHS ester hydrolysis will increase dramatically.[1][3][5] The this compound will react with water and be inactivated before it can efficiently conjugate to the protein. This competing hydrolysis reaction significantly reduces the final conjugation yield.[1][3][5][7][8][9]

Q5: What are the recommended buffers for this reaction?

Amine-free buffers are essential. The most commonly recommended buffers are:

  • 0.1 M Sodium Bicarbonate, pH 8.3-8.5[1][5]

  • 0.1 M Sodium Phosphate buffer, pH 8.3-8.5[4][5]

  • Borate buffer (50 mM, pH 8.5) can also be used.[8][10]

Q6: Are there any buffers that must be avoided?

Yes. You must avoid any buffer containing primary amines, as they will compete with the target protein for reaction with the this compound, drastically reducing labeling efficiency.[11] Common buffers to avoid include:

  • Tris (tris(hydroxymethyl)aminomethane)[5]

  • Glycine

If your protein is in an incompatible buffer, it must be exchanged into a recommended buffer (e.g., via dialysis or a desalting column) before starting the conjugation.[11]

Q7: Is the fluorescence of the Oregon Green™ 488 dye itself pH-sensitive?

The fluorescence of Oregon Green™ 488 is notably pH-insensitive within the typical physiological pH range.[12][13] It has a pKa of approximately 4.7, meaning its fluorescence is stable and bright at neutral and slightly basic pH, which is a significant advantage over dyes like fluorescein.[14]

Troubleshooting Guide

ProblemPossible Cause Related to pHRecommended Solution
Low Labeling Efficiency / Low Degree of Labeling (DOL) The reaction buffer pH was too low (< 8.0), leaving most amine groups protonated and unreactive.[1][5]Ensure your reaction buffer is freshly prepared and the pH is confirmed to be in the optimal 8.3-8.5 range using a calibrated pH meter.
The reaction buffer pH was too high (> 9.0), causing rapid hydrolysis and inactivation of the this compound dye.[1][3]Prepare a new batch of reaction buffer, carefully adjusting the pH to the 8.3-8.5 range.
The protein stock solution was in a buffer containing primary amines (e.g., Tris), which consumed the reactive dye.[11]Purify the protein sample by dialyzing extensively against an amine-free buffer like PBS, and then exchange it into the recommended reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) before labeling.
Reaction mixture appears cloudy or shows precipitation. While less common, extreme pH values can affect protein solubility and stability, potentially leading to aggregation or precipitation.Confirm that your protein is stable and soluble in the chosen reaction buffer at pH 8.3-8.5 before adding the reactive dye. Perform a small-scale test if unsure.

Quantitative Data Summary

The efficiency of the this compound conjugation is a trade-off between amine reactivity and NHS ester stability, both of which are pH-dependent. The table below summarizes this relationship.

pH RangeAmine Group State (-NH₂)NHS Ester StabilityDominant ReactionExpected Conjugation Yield
< 7.0Low (Protonated)HighMinimal ReactionVery Low / None
7.0 - 8.0ModerateHighSlow AminolysisSub-optimal
8.3 - 8.5 High (Deprotonated) Moderate Efficient Aminolysis Optimal
> 9.0High (Deprotonated)LowRapid HydrolysisLow

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol is a general guideline for labeling ~1 mg of a typical IgG antibody. Molar ratios may need to be optimized for other proteins.

1. Reagent Preparation

  • Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS).[4][11] Subsequently, perform a buffer exchange into 0.1 M Sodium Bicarbonate Reaction Buffer (pH 8.3).

  • Reaction Buffer: Prepare a 0.1 M solution of sodium bicarbonate. Adjust the pH carefully to 8.3 using NaOH or HCl.

  • This compound Stock Solution: Just before use, dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a 10 mg/mL stock solution.[1][3]

2. Conjugation Reaction

  • Add the prepared protein solution to the Reaction Buffer.

  • Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A common starting point for antibodies is a 10-fold molar excess.

  • Incubate the reaction for at least 1 hour at room temperature or overnight at 4°C, protected from light.[3][5]

3. Quenching the Reaction (Optional but Recommended)

  • To stop the reaction, add a quenching buffer with a final concentration of 50-100 mM.[4] A common choice is 1 M Tris-HCl, pH 8.0.

  • Incubate for 15-30 minutes at room temperature.[4]

4. Purification of the Conjugate

  • Separate the labeled protein from unreacted dye and reaction byproducts.

  • The most common method is gel filtration using a desalting column (e.g., Sephadex® G-25) equilibrated with a suitable storage buffer like PBS.[4][5]

  • Collect the colored fractions corresponding to the high-molecular-weight protein conjugate, leaving the smaller, unreacted dye molecules behind on the column.

Visualizations

Chemical Reaction Pathways

The following diagram illustrates the competing reactions of the this compound dye with a protein's primary amine (desired aminolysis) versus water (undesired hydrolysis), highlighting the central role of pH.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products OG488_SE This compound Conjugate OG 488-Protein Conjugate (Stable Amide Bond) OG488_SE->Conjugate Aminolysis Hydrolyzed_Dye Hydrolyzed OG 488 (Inactive) OG488_SE->Hydrolyzed_Dye Hydrolysis Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate pH_8_3 pH 8.3 - 8.5 (Optimal) pH_8_3->Conjugate Favors pH_high pH > 9.0 (High) pH_high->Hydrolyzed_Dye Accelerates H2O H₂O (Hydrolysis) H2O->Hydrolyzed_Dye

Caption: Competing reaction pathways for this compound at different pH values.

Experimental Workflow

This diagram outlines the key steps for successful protein conjugation with this compound.

G prep_protein 1. Prepare Protein (Buffer Exchange to Amine-Free Buffer) set_ph 3. Adjust pH (Set Reaction Buffer to pH 8.3 - 8.5) prep_protein->set_ph prep_dye 2. Prepare this compound (Dissolve in Anhydrous DMSO) mix 4. Mix & Incubate (Add Dye to Protein, Protect from Light) prep_dye->mix set_ph->mix quench 5. Quench Reaction (Add Tris or Glycine) mix->quench purify 6. Purify Conjugate (Gel Filtration / Desalting Column) quench->purify final_product Purified OG 488-Protein Conjugate purify->final_product

References

Technical Support Center: Oregon Green 488, SE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Oregon Green 488, Succinimidyl Ester (SE) conjugates. Our goal is to help you overcome challenges with non-specific binding and achieve optimal staining results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Oregon Green 488, SE, and what are its advantages?

Oregon Green 488, SE is an amine-reactive fluorescent dye used to label proteins and other molecules with primary amines.[1] It is a fluorinated analog of fluorescein with an excitation maximum at approximately 496 nm and an emission maximum at 524 nm.[1][2] Key advantages include greater photostability and a lower pKa (~4.7) compared to fluorescein, making its fluorescence less sensitive to pH changes within the physiological range.[3][4][5]

Q2: What are the common causes of non-specific binding with OG 488, SE conjugates?

Non-specific binding can arise from several factors:

  • Hydrophobic and Ionic Interactions: The attractive forces that govern specific antibody-antigen binding can also lead to non-specific interactions with other molecules in the sample.[6]

  • High Antibody Concentration: Using too much primary or secondary antibody can increase the likelihood of off-target binding and high background.[7][8]

  • Insufficient Blocking: Failure to adequately block non-specific binding sites on the sample can result in the antibody conjugate binding to unintended targets.[9]

  • Over-labeling of the Antibody: Attaching too many dye molecules to an antibody can cause it to aggregate and can also reduce its binding specificity, leading to non-specific staining.[1]

  • Endogenous Fc Receptors: Cells such as macrophages and B-lymphocytes have Fc receptors that can non-specifically bind the Fc region of antibodies.

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for non-specific staining. Aldehyde-based fixatives can also induce autofluorescence.[10]

Q3: How can I determine if the background I'm seeing is due to non-specific binding of the this compound conjugate?

To identify the source of the background, it is crucial to include proper controls in your experiment. A key control is to perform the staining procedure without the primary antibody. If you still observe staining, it suggests that the secondary antibody (if used) is binding non-specifically, or that there is an issue with autofluorescence.[7][9] If you are using a directly conjugated primary antibody, an isotype control with the same fluorescent label can help determine if the binding is specific.[6]

Troubleshooting Guide

High background and non-specific staining are common issues in immunofluorescence experiments. This guide provides a systematic approach to troubleshooting these problems when using Oregon Green 488, SE conjugates.

Problem Potential Cause Recommended Solution
High Background Staining Inadequate blocking of non-specific sites.Increase the concentration of the blocking agent or the incubation time.[7] Use a blocking serum from the same species as the secondary antibody host.[9][11]
Antibody concentration is too high.Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[7]
Insufficient washing.Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[9]
Over-labeling of the antibody conjugate.This can lead to aggregation and reduced specificity.[1] If you are preparing your own conjugate, reduce the molar ratio of dye to protein during the labeling reaction.[1]
Non-Specific Staining in Specific Cellular Structures Binding to endogenous Fc receptors.Block with normal serum from the species in which the secondary antibody was raised.[9] Alternatively, use F(ab')2 fragments of the secondary antibody which lack the Fc region.
Cross-reactivity of the secondary antibody.Use a secondary antibody that has been pre-adsorbed against the species of your sample to minimize cross-reactivity.
Diffuse Background Fluorescence Autofluorescence of the tissue or cells.Treat the sample with a quenching agent like sodium borohydride after aldehyde fixation. View the sample under the microscope before staining to assess the level of endogenous autofluorescence.[9]
Unincorporated dye from the conjugation reaction.Ensure that the antibody-dye conjugate is properly purified to remove any free, unconjugated dye.[1]

Experimental Protocols

Standard Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescent staining. Optimization of incubation times and concentrations will be necessary for specific applications.

  • Sample Preparation: Prepare cells or tissue sections on slides.

  • Fixation: Fix the samples with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

  • Permeabilization (if required): If targeting intracellular antigens, permeabilize the cells with a detergent such as 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.

  • Blocking: Incubate the samples in a blocking buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS) for at least 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the sample (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Washing: Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation (for indirect staining): Dilute the this compound-conjugated secondary antibody in the blocking buffer and incubate with the sample in the dark for 1 hour at room temperature.

  • Washing: Wash the samples three times with PBS for 5 minutes each in the dark.

  • Counterstaining (optional): Incubate with a nuclear counterstain like DAPI, if desired.

  • Mounting: Mount the coverslip onto the slide using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets for Oregon Green 488.

Protocol for Antibody Titration

To determine the optimal antibody concentration, perform a dilution series.

  • Prepare a series of dilutions of your primary or this compound-conjugated antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).

  • Stain your samples using the standard immunofluorescence protocol with each dilution.

  • Include a negative control with no primary antibody.

  • Image all samples using the same microscope settings.

  • The optimal dilution is the one that provides the brightest specific signal with the lowest background.

Quantitative Data Summary

Parameter Recommended Range Notes
Primary Antibody Concentration (Purified) 1-10 µg/mLTitration is essential to determine the optimal concentration for your specific antibody and application.
Primary Antibody Concentration (Antiserum) 1:100 - 1:1000Titration is crucial.
Secondary Antibody Concentration 0.5-5 µg/mLTitration is recommended. Higher concentrations can increase background.
Blocking Agent: BSA 1-5% (w/v) in PBSA common and effective blocking agent.
Blocking Agent: Normal Serum 5-10% (v/v) in PBSSerum should be from the same species as the secondary antibody host.
Primary Antibody Incubation Time 1-2 hours at RT or overnight at 4°CLonger incubation at 4°C may enhance specific signal.
Secondary Antibody Incubation Time 1 hour at RTProtect from light to prevent photobleaching.

Visualizations

G General Workflow for Reducing Non-Specific Binding cluster_prep Sample Preparation cluster_blocking Blocking cluster_staining Antibody Incubation cluster_final Final Steps Fixation Fixation (e.g., 4% PFA) Permeabilization Permeabilization (e.g., 0.2% Triton X-100) Fixation->Permeabilization If intracellular target Blocking Blocking Step (e.g., 5% Goat Serum, 1 hr) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (Titrated Concentration) Blocking->PrimaryAb Wash1 Wash (3x PBS) PrimaryAb->Wash1 SecondaryAb OG 488 SE Secondary Ab (Protect from light) Wash1->SecondaryAb Wash2 Wash (3x PBS) SecondaryAb->Wash2 Mount Mount with Antifade Wash2->Mount Image Image Mount->Image

Caption: A generalized workflow for immunofluorescence staining.

G Troubleshooting Non-Specific Binding cluster_causes Potential Causes cluster_solutions Solutions HighBackground High Background Observed Cause1 Inadequate Blocking HighBackground->Cause1 Cause2 Antibody Too Concentrated HighBackground->Cause2 Cause3 Insufficient Washing HighBackground->Cause3 Cause4 Autofluorescence HighBackground->Cause4 Solution1 Optimize Blocking: - Increase incubation time - Change blocking agent Cause1->Solution1 Solution2 Titrate Antibody: - Perform dilution series Cause2->Solution2 Solution3 Improve Washing: - Increase number/duration of washes Cause3->Solution3 Solution4 Address Autofluorescence: - Use quenching agents - Check unstained sample Cause4->Solution4

Caption: A decision tree for troubleshooting non-specific binding.

References

Technical Support Center: Oregon Green™ 488, SE Photobleaching and Prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon Green™ 488 (OG 488) and its succinimidyl ester (SE) derivative. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is Oregon Green™ 488 and its succinimidyl ester (SE)?

Oregon Green™ 488 is a bright, green-fluorescent dye that is a fluorinated analog of fluorescein. It is characterized by excitation and emission maxima well-suited for the 488 nm laser line.[1] The succinimidyl ester (SE) form of OG 488 is an amine-reactive derivative that allows for the covalent labeling of proteins and other molecules containing primary amines.[2] Key advantages of OG 488 over fluorescein include greater photostability and a lower pKa (4.7 vs. 6.4 for fluorescein), which makes its fluorescence less sensitive to pH changes in the physiological range.[3][4]

Q2: What is photobleaching and why is it a concern for OG 488?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a permanent loss of its fluorescence upon exposure to excitation light.[5] This occurs when the fluorophore, after absorbing light, enters a highly reactive, long-lived triplet state. In this state, it can interact with molecular oxygen to generate reactive oxygen species (ROS) that chemically damage the dye, rendering it non-fluorescent. While OG 488 is more photostable than fluorescein, it is still susceptible to photobleaching, which can lead to a gradual decrease in signal intensity during time-lapse imaging and may affect the quantitative analysis of fluorescence.[5][6]

Q3: How does the photostability of Oregon Green™ 488 compare to other green fluorophores like Alexa Fluor™ 488?

Both Oregon Green™ 488 and Alexa Fluor™ 488 are designed to be more photostable alternatives to fluorescein.[6] While direct quantitative comparisons of photobleaching rates can be complex and depend on experimental conditions, Alexa Fluor™ 488 is often cited as a high-performance alternative with excellent photostability.[1] Some studies suggest that Rhodamine Green is even more photostable than Oregon Green 488.[6] The choice between these dyes may depend on the specific application, experimental conditions, and the instrumentation available.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of Oregon Green™ 488, SE.

Problem 1: Low or No Fluorescent Signal After Labeling

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inefficient Labeling Reaction - Ensure the protein solution is at a concentration of at least 2 mg/mL for optimal labeling.[2] - The buffer used for the labeling reaction should be free of primary amines (e.g., Tris or glycine) and ammonium ions, as these will compete with the protein for reaction with the succinimidyl ester.[2] Dialyze the protein against a suitable buffer like phosphate-buffered saline (PBS) if necessary. - The pH of the reaction buffer should be in the range of 7.5-8.5 for efficient reaction of the succinimidyl ester with primary amines.[2]
Degradation of the OG 488, SE Reagent - Store the this compound reagent protected from light and moisture. For long-term storage, it is recommended to store it at -20°C or -80°C.[7] Allow the reagent to warm to room temperature before opening to prevent condensation.
Incorrect Filter Set or Imaging Settings - Verify that the excitation and emission filters on the microscope are appropriate for OG 488 (Excitation max: ~496 nm, Emission max: ~524 nm).[2]
Low Expression of the Target Protein - If labeling a target in a cellular context, confirm the expression level of the protein of interest.
Problem 2: Rapid Photobleaching During Imaging

Possible Causes and Solutions:

Possible Cause Recommended Solution
High Excitation Light Intensity - Reduce the laser power or the intensity of the illumination source to the lowest level that provides an adequate signal-to-noise ratio.
Long Exposure Times - Minimize the duration of exposure to the excitation light. Use the shortest possible exposure time for image acquisition.
Absence of Antifade Reagents - Use a commercially available antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) for fixed samples. These reagents contain chemicals that scavenge reactive oxygen species. - For live-cell imaging, consider using an antifade reagent specifically designed for live cells, such as Trolox.
High Oxygen Concentration in the Sample - For in vitro experiments, using an oxygen scavenger system in the imaging buffer can help reduce photobleaching.

Experimental Protocols

Protocol 1: General Protein Labeling with Oregon Green™ 488, SE

This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Oregon Green™ 488, SE

  • Protein to be labeled (in an amine-free buffer like PBS, pH 7.2-7.5)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., gel filtration)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate to the protein solution to raise the pH to ~8.3.

  • Prepare the this compound Stock Solution:

    • Dissolve the this compound in a small amount of anhydrous DMF or DMSO to prepare a stock solution of 1-10 mg/mL. This should be done immediately before use.

  • Labeling Reaction:

    • While gently stirring, slowly add the this compound stock solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The labeled protein will elute first.

  • Determination of Degree of Labeling (DOL):

    • The DOL (moles of dye per mole of protein) can be estimated by measuring the absorbance of the conjugate at 280 nm and 496 nm and using the Beer-Lambert law.

Visualizations

Mechanism of Photobleaching

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Bleached Fluorophore (Non-fluorescent) T1->Bleached ROS->S0 Chemical Reaction ROS->Bleached Oxidation

Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of a fluorophore.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction Incubate 1 hour at Room Temperature Protein->Reaction Dye This compound Stock Solution Dye->Reaction Purify Gel Filtration Chromatography Reaction->Purify Analyze Measure Absorbance (DOL Calculation) Purify->Analyze

Caption: A streamlined workflow for labeling proteins with Oregon Green™ 488, SE.

Troubleshooting Logic for Low Fluorescence Signal

Troubleshooting_Logic Start Low/No Fluorescence Signal CheckLabeling Check Labeling Efficiency Start->CheckLabeling CheckImaging Check Imaging Conditions CheckLabeling->CheckImaging Labeling OK Sol_Buffer Use Amine-Free Buffer Adjust pH to 8.3 CheckLabeling->Sol_Buffer Buffer Issue Sol_Concentration Increase Protein Concentration CheckLabeling->Sol_Concentration Low Concentration CheckReagent Check Reagent Integrity CheckImaging->CheckReagent Imaging OK Sol_Filters Use Correct Filter Set CheckImaging->Sol_Filters Incorrect Filters Sol_Storage Store Dye Properly Use Fresh Stock CheckReagent->Sol_Storage Reagent Degraded

Caption: A logical flow diagram for troubleshooting low fluorescence signals with this compound.

References

Technical Support Center: Oregon Green™ 488, SE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oregon Green™ 488 succinimidyl ester (OG 488, SE). This resource is designed to help you optimize your experimental conditions and improve the signal-to-noise ratio when using this bright, green-fluorescent dye for cell labeling and proliferation studies.

Frequently Asked Questions (FAQs)

Q1: What is Oregon Green™ 488, SE and how does it work?

Oregon Green™ 488, SE is a cell-permeable dye that contains a succinimidyl ester (SE) reactive group. Once inside the cell, intracellular enzymes called esterases cleave the acetate groups, rendering the molecule highly fluorescent. The SE group then forms a stable covalent bond with primary amines on intracellular proteins, ensuring the dye is well-retained within the cells.[1][2][3] This stable labeling allows for long-term cell tracking. In proliferation assays, as the labeled cells divide, the dye is distributed equally between the daughter cells, leading to a successive halving of fluorescence intensity with each generation.[2][3]

Q2: What are the key spectral properties of Oregon Green™ 488?

Understanding the spectral properties of OG 488 is crucial for selecting the appropriate instrument settings (lasers and filters) to maximize signal detection. OG 488 is well-suited for the 488 nm laser line commonly found on flow cytometers and fluorescence microscopes.[4][5]

PropertyValueReference
Excitation Maximum ~496-501 nm[4][6]
Emission Maximum ~521-526 nm[4][6]
Common Laser Line 488 nm[5]
Common Filter Set FITC / 525/50 BP[4][6]
Molar Extinction Coefficient (ε) ~76,000 cm⁻¹M⁻¹
Fluorescence Quantum Yield (Φ) ~0.91[7]
pKa ~4.6 - 4.8[5][8]

Q3: How does Oregon Green™ 488 compare to CFSE?

OG 488 is a fluorinated analog of fluorescein, similar to Carboxyfluorescein Succinimidyl Ester (CFSE).[1][4] Both dyes function similarly for cell proliferation assays. The key difference is the presence of two fluorine atoms on the OG 488 molecule, which makes it more stable, less prone to photobleaching, and less sensitive to changes in physiological pH compared to fluorescein.[4][8][9]

Q4: What buffers are compatible with this compound?

For optimal labeling efficiency, it is critical to use a buffer that is free of primary amines.[10][11] The succinimidyl ester group on the dye reacts with any primary amine, and if present in the buffer (e.g., Tris or glycine), it will quench the reactive dye, preventing it from labeling the proteins inside the cells. Recommended buffers include phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate.[10][12]

Troubleshooting Guides

A poor signal-to-noise ratio can be caused by either a weak specific signal or high background fluorescence. The following guides will help you diagnose and resolve common issues.

Problem 1: Weak or No Fluorescent Signal

If your stained cells show low or no fluorescence, consider the following causes and solutions.

Potential CauseRecommended Solution
Incorrect Instrument Settings Ensure the excitation laser (488 nm) and emission filter (e.g., 525/50 nm bandpass) are correctly configured for OG 488.[4][6]
Low Dye Concentration The optimal dye concentration can vary by cell type. Perform a titration from 0.5 µM to 10 µM to find the ideal concentration for your cells.[2][13]
Incompatible Buffer The labeling buffer must be free of primary amines. Avoid using Tris-based buffers or media containing high concentrations of proteins/amines during labeling. Switch to PBS.[3][10]
Insufficient Incubation Time Increase the incubation time to allow for sufficient dye uptake and reaction. A typical starting point is 15-30 minutes at 37°C.[13]
Unhealthy or Dead Cells Compromised cells will not retain the dye effectively. Always use a healthy, viable cell population. Confirm viability with a stain like Propidium Iodide or 7-AAD.[9][13]
Photobleaching Minimize exposure of labeled cells to excitation light. For microscopy, reduce light intensity and exposure times. Use an anti-fade mounting medium for fixed cells.[13]
Problem 2: High Background or Low Signal-to-Noise Ratio

High background fluorescence can obscure the specific signal from your cells, making it difficult to resolve distinct cell populations or generations.

Potential CauseRecommended Solution
Excess or Unbound Dye Increase the number and duration of washing steps after staining. Wash cells 2-3 times with fresh, pre-warmed buffer or media to thoroughly remove any unbound dye.[13][14]
High Dye Concentration While a higher concentration can increase signal, it can also lead to non-specific binding and higher background. Titrate the dye to find the lowest concentration that still provides a bright signal.[15]
Cell Clumping / Aggregation Aggregates can trap dye and appear as non-specifically bright events. Filter cells through a 40 µm cell strainer before analysis. Gentle handling and the use of EDTA in buffers can also minimize clumping.[16]
Autofluorescence Some cell types are naturally more autofluorescent. Analyze an unstained control sample to determine the baseline autofluorescence. If it is high in the green channel, consider using a dye in a different spectral range (e.g., red or far-red).[13][17]
Contaminated Reagents or Media Use fresh, sterile, and high-purity reagents. Some media components, like phenol red and riboflavin, are fluorescent and can increase background. For imaging, switch to a phenol red-free imaging buffer before analysis.[13]
Cells Have Dried Out During incubation or washing steps, ensure cells do not dry out, as this can increase non-specific staining, particularly at the edges of the sample. Use a humidified chamber for incubations.[18]

Experimental Protocols & Visualizations

Protocol: Cell Proliferation Assay using this compound and Flow Cytometry

This protocol provides a general guideline for labeling suspension cells to monitor proliferation.

  • Cell Preparation:

    • Start with a single-cell suspension of healthy, viable cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

  • Dye Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Immediately before use, dilute the stock solution in pre-warmed PBS to a 2X working concentration (e.g., if the final desired concentration is 1 µM, prepare a 2 µM solution).

  • Staining:

    • Add an equal volume of the 2X this compound working solution to the cell suspension to achieve the final desired concentration (typically 0.5-5 µM).

    • Incubate for 15-20 minutes at 37°C, protected from light. Gently mix the cells halfway through the incubation.

  • Washing:

    • Quench the staining reaction by adding 5-10 volumes of cold, complete culture medium (containing fetal bovine serum).

    • Incubate on ice for 5 minutes.

    • Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed complete culture medium.

    • Repeat the wash step two more times to ensure all unbound dye is removed.

  • Cell Culture:

    • After the final wash, resuspend the cells in complete culture medium and plate them under your desired experimental conditions.

    • Collect a sample immediately after staining to serve as the "Generation 0" control.

  • Analysis:

    • Harvest cells at various time points post-stimulation.

    • Analyze the samples by flow cytometry using a 488 nm excitation laser and a FITC emission filter (e.g., 530/30 nm).

    • On a histogram plot of fluorescence intensity, each successive peak of halved intensity represents a new generation of divided cells.

Diagram: this compound Cell Labeling & Proliferation Workflow

G cluster_prep Preparation cluster_stain Staining cluster_culture Experiment cluster_analysis Analysis p1 Harvest & Count Viable Cells p2 Prepare 2X this compound in Amine-Free Buffer s1 Incubate Cells with Dye p2->s1 s2 Quench & Wash (3x) s1->s2 c1 Culture Cells (Time points) s2->c1 c2 Harvest Cells c1->c2 a1 Acquire on Flow Cytometer c2->a1 a2 Analyze Proliferation (Fluorescence Halving) a1->a2

Caption: Workflow for cell proliferation analysis using this compound.

Diagram: Troubleshooting Low Signal-to-Noise Ratio

G start Low Signal-to-Noise Ratio q1 Is the Signal Weak? start->q1 q2 Is the Background High? q1->q2 No a1_1 Check Instrument Filters & Increase Dye Concentration q1->a1_1 Yes a2_1 Increase Wash Steps (Number & Duration) q2->a2_1 Yes end Improved S/N Ratio q2->end No a1_2 Use Amine-Free Buffer (e.g., PBS) a1_1->a1_2 a1_3 Increase Incubation Time & Check Cell Viability a1_2->a1_3 a1_3->end a2_2 Decrease Dye Concentration (Titrate) a2_1->a2_2 a2_3 Check for Autofluorescence (Unstained Control) a2_2->a2_3 a2_3->end

References

Technical Support Center: Oregon Green™ 488 SE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (OG 488, SE).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: Oregon Green™ 488, SE is a green fluorescent dye with a succinimidyl ester reactive group.[1] This group reacts with primary amines on proteins and other molecules to form stable conjugates.[1] It is spectrally similar to fluorescein but offers greater photostability and its fluorescence is pH-insensitive in the physiological range (pKa = 4.6).[2][3][4] Common applications include labeling proteins (like antibodies) for fluorescence microscopy, flow cytometry, and other fluorescence-based assays.[3]

Q2: What causes aggregation of this compound or its conjugates?

A2: Dye aggregation is a common phenomenon for many organic dyes, including this compound, particularly in aqueous solutions.[5] The primary cause is intermolecular hydrophobic interactions, where the dye molecules clump together to minimize contact with water.[5][6] Several factors can influence aggregation:

  • High Dye Concentration: More concentrated solutions increase the likelihood of dye molecules interacting and aggregating.[7]

  • High Ionic Strength: The presence of salts in the buffer can promote hydrophobic interactions.[5]

  • Suboptimal Solvent: While this compound is typically dissolved in an organic solvent like DMSO before use, the composition of the final reaction buffer is critical.[8]

  • Protein Concentration and Purity: Low protein concentrations can lead to inefficient labeling, and impurities in the protein sample can sometimes contribute to aggregation.[1]

Q3: How can I tell if my this compound conjugate has aggregated?

A3: Aggregation can manifest in several ways:

  • Visible Precipitate: You may see visible particles in your solution.

  • Changes in Absorption Spectrum: Dye aggregation can cause a shift in the absorption spectrum. H-aggregates, a common type, result in a blue-shifted (hypsochromic) absorption band.[5]

  • Fluorescence Quenching: Aggregation can lead to a decrease in fluorescence intensity.

  • High Background Staining: In imaging applications, aggregates can cause non-specific background signals.

Q4: What is the optimal pH for labeling with this compound?

A4: Succinimidyl esters react most efficiently with primary amines at a slightly alkaline pH. The recommended pH for the reaction buffer is around 8.3.[1][9]

Q5: How should I store this compound and its stock solutions?

A5: Proper storage is crucial to prevent degradation and aggregation. Store the solid dye and stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.[9] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

This guide provides a step-by-step approach to resolving common issues related to this compound aggregation during bioconjugation experiments.

Problem Potential Cause Recommended Solution
Visible precipitate in the dye stock solution (in DMSO) Dye has come out of solution.Gently warm the solution and sonicate to redissolve the dye.[8] Ensure you are using high-quality, anhydrous DMSO.
Precipitate forms immediately upon adding dye to the protein solution Localized high concentration of dye causing precipitation.Add the dye dropwise to the protein solution while gently stirring or vortexing to ensure rapid and even mixing.[9]
Low labeling efficiency and/or presence of aggregates in the final conjugate Suboptimal reaction conditions.1. Verify pH: Ensure your reaction buffer is at pH ~8.3. If your protein is in a buffer like Tris or glycine, exchange it for a buffer free of primary amines, such as PBS or sodium bicarbonate.[1] 2. Check Protein Concentration: For efficient labeling, the protein concentration should be at least 2 mg/mL.[1] 3. Optimize Dye-to-Protein Ratio: For IgG antibodies, a molar ratio of 4-8 moles of dye per mole of protein is a good starting point.[1] You may need to optimize this for your specific protein.
Aggregates observed in the final, purified conjugate Aggregates formed during the reaction or storage.Before each use, centrifuge the conjugate solution in a microcentrifuge to pellet any aggregates. Use only the supernatant for your experiment.[1]
High non-specific background in staining experiments Presence of unconjugated dye or aggregated conjugate.Ensure the purification step (e.g., dialysis or size-exclusion chromatography) effectively removes all free dye. Centrifuge the conjugate immediately before use to remove aggregates.[1]

Quantitative Data Summary

ParameterValueReference
Excitation Maximum (λabs) ~496 nm[2][4]
Emission Maximum (λem) ~524 nm[2][4]
Molar Extinction Coefficient (ε) 76,000 M⁻¹cm⁻¹[2]
Quantum Yield (Φ) 0.9[2]
pKa 4.6[2][3]
Molecular Weight 509.37 g/mol [2]

Experimental Protocol: Protein Labeling with this compound

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

  • Protein (e.g., IgG antibody) at 2 mg/mL in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

  • This compound

  • Anhydrous DMSO

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution:

    • Ensure the protein is in a buffer free of primary amines (e.g., Tris, glycine). If necessary, perform buffer exchange into the Reaction Buffer.[1]

    • Adjust the protein concentration to 2 mg/mL.[1]

  • Prepare Dye Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the calculated volume of the this compound stock solution. A common starting point for IgGs is a 4-8 fold molar excess of dye to protein.[1]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[9]

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the brightly colored, labeled protein.

  • Storage:

    • Store the purified conjugate at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA, aliquot, and freeze at -20°C. Avoid repeated freeze-thaw cycles.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage prep_protein Prepare Protein (2 mg/mL, pH 8.3) reaction Incubate 1-2h at RT (Protected from light) prep_protein->reaction Add Dye (Stirring) prep_dye Prepare OG 488 SE Stock Solution (DMSO) prep_dye->reaction purify Purify Conjugate (Size-Exclusion) reaction->purify store Store Conjugate (4°C or -20°C) purify->store

Caption: Experimental workflow for protein labeling with this compound.

signaling_pathway Protein Protein (with Primary Amine, -NH2) Conjugate Stable OG 488-Protein Conjugate (Amide Bond) Protein->Conjugate OG488_SE This compound (Succinimidyl Ester) OG488_SE->Conjugate pH ~8.3 NHS NHS byproduct Conjugate->NHS

Caption: Reaction scheme for this compound conjugation to a primary amine.

References

Validation & Comparative

A Researcher's Guide to the Photostability of Green Fluorescent Dyes: Oregon Green 488, SE vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical step in experimental design. The photostability of a dye—its resistance to degradation upon exposure to light—directly impacts the quality, duration, and quantitative potential of fluorescence microscopy experiments. This guide provides a comparative analysis of the photostability of Oregon Green 488, Succinimidyl Ester (SE), against other popular green fluorescent dyes, supported by available data and detailed experimental protocols.

Unveiling the Contenders: A Look at Common Green Dyes

Oregon Green 488, a derivative of fluorescein, was developed to overcome some of the key limitations of its predecessor, most notably its pH sensitivity and rapid photobleaching.[1][2] As a fluorinated analog, Oregon Green 488 exhibits greater photostability and a lower pKa (around 4.7), making its fluorescence less susceptible to changes in the physiological pH range.[1] However, the landscape of fluorescent probes is ever-evolving, with newer dyes often engineered for superior performance. Among the top contenders in the green spectrum are Alexa Fluor 488 and Rhodamine Green, both of which are frequently cited for their enhanced photostability compared to Oregon Green 488.[3][4]

Quantitative Photostability Comparison

Direct quantitative comparison of photostability across different studies can be challenging due to variations in experimental conditions such as illumination intensity, wavelength, and the local chemical environment.[5] However, based on available data and manufacturer information, a relative ranking of photostability can be established. The following table summarizes the spectral properties and relative photostability of several common green fluorescent dyes.

DyeExcitation Max (nm)Emission Max (nm)Relative Photostability
Fluorescein (FITC)~494~518Least Stable
Oregon Green 488, SE ~496 ~524 More Stable than Fluorescein [3][4]
Alexa Fluor 488~495~519More Stable than Oregon Green 488 [3]
Rhodamine Green~502~527More Stable than Oregon Green 488 [3][4]
DyLight 488~493~518High
ATTO 488~501~523High

Note: "Relative Photostability" is a qualitative assessment based on information from multiple sources. Quantitative values like photobleaching quantum yield or half-life are highly dependent on the experimental setup.

The Science of Fading: Understanding Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore. When a fluorescent molecule is excited by light, it transitions to an excited singlet state. From this state, it can return to the ground state by emitting a photon (fluorescence). However, it can also undergo intersystem crossing to a longer-lived triplet state. In this triplet state, the fluorophore is more susceptible to chemical reactions with surrounding molecules, particularly oxygen, which can lead to its permanent degradation.

Photobleaching_Pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (Light Absorption) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Bleached State T1->Bleached Photochemical Reaction (e.g., with O₂)

Figure 1. Simplified Jablonski diagram illustrating the pathway to photobleaching.

Experimental Protocol: Measuring Photostability

To quantitatively compare the photostability of different fluorescent dyes in your own laboratory setting, a standardized protocol is essential. The following is a generalized workflow for assessing photobleaching rates in a microscopy setup.

Objective: To measure and compare the rate of photobleaching of different green fluorescent dyes under controlled illumination conditions.

Materials:

  • Microscope slides and coverslips

  • Samples labeled with the fluorescent dyes of interest (e.g., fixed cells, purified proteins)

  • Mounting medium (with or without antifade reagents for comparison)

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Prepare identical samples labeled with each of the green dyes being compared. Ensure similar labeling densities and sample mounting conditions.

    • For cellular imaging, plate cells at a consistent density and follow a standardized staining protocol.

    • Mount the coverslip onto the microscope slide using the chosen mounting medium.

  • Microscope Setup:

    • Turn on the microscope and light source, allowing them to stabilize.

    • Select the appropriate filter cube for green fluorescence (e.g., 488 nm excitation).

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Keep these settings constant for all samples.

  • Image Acquisition:

    • Locate a representative field of view for your first sample.

    • Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images and the total acquisition time will depend on the photostability of the dyes and should be optimized to capture a significant decay in fluorescence.

    • Repeat the image acquisition process for each of the other dye-labeled samples, ensuring that the illumination intensity and all other microscope settings are identical.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Select a region of interest (ROI) that encompasses the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

    • Correct for background fluorescence by selecting a background ROI with no fluorescent signal and subtracting its mean intensity from the signal ROI for each frame.

    • Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time for each dye.

    • From these photobleaching curves, you can calculate the photobleaching half-life (t₁/₂) – the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Label samples with different green dyes prep2 Mount samples on microscope slides prep1->prep2 acq1 Set up microscope (constant settings) prep2->acq1 acq2 Acquire time-lapse image series acq1->acq2 an1 Measure fluorescence intensity over time acq2->an1 an2 Normalize intensity data an1->an2 an3 Plot photobleaching curves an2->an3 an4 Calculate photobleaching half-life (t₁/₂) an3->an4

Figure 2. Experimental workflow for comparative photostability analysis.

Conclusion: Selecting the Right Dye for Your Research

The choice of a green fluorescent dye should be guided by the specific demands of the experiment. While Oregon Green 488, SE, offers a significant improvement in photostability over fluorescein, for applications requiring prolonged or intense illumination, such as time-lapse live-cell imaging or super-resolution microscopy, more photostable alternatives like Alexa Fluor 488 or Rhodamine Green may be more suitable. By understanding the relative photostability of these dyes and employing a standardized method for their evaluation, researchers can make informed decisions to ensure the acquisition of high-quality, reliable, and quantifiable fluorescence data.

References

A Researcher's Guide to Green Fluorophores: Comparing OG 488, SE (Alexa Fluor™ 488), and CF™488A

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence microscopy and cellular analysis, the selection of the appropriate fluorophore is paramount to generating high-quality, reproducible data. For researchers working in the green spectrum, Oregon Green™ 488 (OG 488), Alexa Fluor™ 488 succinimidyl ester (SE), and CF™488A are three commonly employed dyes. This guide provides a detailed comparison of their performance characteristics, supported by available experimental data and standardized protocols, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Photophysical Properties: A Quantitative Overview

The intrinsic brightness of a fluorophore is a critical determinant of its performance and is a function of its molar extinction coefficient and fluorescence quantum yield. The molar extinction coefficient (ε) dictates the efficiency of photon absorption, while the quantum yield (Φ) represents the efficiency of converting absorbed photons into emitted fluorescence.

Here, we present a summary of the key photophysical properties of OG 488, Alexa Fluor™ 488, and CF™488A.

PropertyOregon Green™ 488 (OG 488)Alexa Fluor™ 488 (SE)CF™488A
Excitation Maximum (nm) 490-498495-496490
Emission Maximum (nm) 514-526519515
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~76,000~71,000~70,000
Quantum Yield (Φ) ~0.91[1]~0.92[2]Not explicitly published, but claimed to be at least as bright as Alexa Fluor™ 488
Calculated Brightness (ε x Φ) ~69,160~65,320≥64,400 (estimated)

Note: The succinimidyl ester (SE) of Alexa Fluor™ 488 is a reactive form used for labeling primary amines on proteins and other molecules. The photophysical properties listed are for the resulting Alexa Fluor™ 488 fluorophore.

Performance Comparison: Brightness, Photostability, and Specificity

Beyond the fundamental photophysical properties, the practical performance of these dyes in experimental settings is influenced by factors such as photostability and non-specific binding.

Brightness: Based on the calculated brightness, all three dyes exhibit high fluorescence intensity. While OG 488 and Alexa Fluor™ 488 have very similar and high quantum yields, CF™488A is marketed as being at least as bright as Alexa Fluor™ 488.

Photostability: Photostability, or the resistance to photobleaching upon exposure to excitation light, is a crucial factor for imaging applications that require prolonged or intense illumination.

  • Oregon Green™ 488: While a bright fluorophore, OG 488 is known to be less photostable than Alexa Fluor™ 488.[3]

  • Alexa Fluor™ 488: This dye is renowned for its exceptional photostability, allowing for longer exposure times and more robust image acquisition.[4]

  • CF™488A: This dye is also described as being extremely photostable.[5]

Specificity and Non-Specific Binding: For applications involving the labeling of antibodies and other proteins, the chemical properties of the dye can influence the specificity of the resulting conjugate.

  • Alexa Fluor™ 488: This dye is sulfonated to increase its water solubility. However, the presence of multiple negative charges can potentially alter the isoelectric point of the labeled protein, which may lead to non-specific binding in some applications.[6]

  • CF™488A: A key advantage of CF™488A is that it is minimally charged.[6] This characteristic is designed to reduce the likelihood of altering the protein's properties, thereby minimizing non-specific binding and improving the signal-to-noise ratio in immunoassays.

Experimental Protocols

To ensure accurate and reproducible comparisons of fluorescent dyes, standardized experimental protocols are essential. Below are detailed methodologies for measuring fluorescence quantum yield and photostability.

Protocol for Measuring Relative Fluorescence Quantum Yield

This protocol utilizes a comparative method, referencing a standard with a known quantum yield.

1. Materials:

  • Spectrofluorometer
  • UV-Vis Spectrophotometer
  • 1 cm path length quartz cuvettes
  • Fluorophore of interest (sample)
  • Fluorescence standard with a known quantum yield in the same spectral region (e.g., Quinine Sulfate in 0.1 M H₂SO₄ for blue emitters, Fluorescein in 0.1 M NaOH for green emitters)
  • Spectroscopic grade solvent

2. Procedure:

  • Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
  • Fluorescence Measurement:
  • Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
  • Record the fluorescence emission spectrum for each dilution of the sample and the standard. Ensure the entire emission band is captured.
  • Record the emission spectrum of a solvent blank and subtract it from each of the sample and standard spectra.
  • Data Analysis:
  • Integrate the area under the corrected emission spectrum for each dilution to obtain the integrated fluorescence intensity.
  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
  • The slope of the resulting linear fit is proportional to the quantum yield.
  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Protocol for Measuring Photostability (Photobleaching Quantum Yield)

This protocol describes a method to quantify the rate of photobleaching.

1. Materials:

  • Fluorescence microscope with a stable light source (e.g., laser or arc lamp with neutral density filters) and a sensitive detector (e.g., PMT or sCMOS camera).
  • Fluorophore-labeled sample (e.g., conjugated antibody on a slide, or a solution of the dye).
  • Image analysis software.

2. Procedure:

  • Sample Preparation: Prepare a sample with a uniform fluorescence signal.
  • Image Acquisition:
  • Focus on the sample and select a region of interest (ROI).
  • Acquire a time-lapse series of images under continuous illumination. Use consistent excitation power and exposure time throughout the experiment.
  • Record a series of images at regular intervals until the fluorescence intensity has significantly decreased.
  • Data Analysis:
  • Measure the mean fluorescence intensity within the ROI for each image in the time series.
  • Plot the normalized fluorescence intensity as a function of time (or exposure number).
  • The photobleaching rate can be determined by fitting the decay curve to an exponential function. The time constant of the decay is inversely proportional to the photobleaching rate.
  • Calculating Photobleaching Quantum Yield (Φ_b):
  • The photobleaching quantum yield, which is the number of molecules photobleached per absorbed photon, can be calculated if the photon flux and the molar extinction coefficient are known. This often requires more specialized instrumentation and calibration. A simpler and more common approach is to compare the relative photostability of different dyes by measuring their bleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) under identical illumination conditions.

Visualizing the Experimental Workflow

To further clarify the process of comparing fluorescent dye brightness, the following diagram illustrates the key steps involved.

experimental_workflow cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis cluster_result Result prep_sample Prepare Dilutions of Sample measure_abs Measure Absorbance (UV-Vis) prep_sample->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) prep_sample->measure_fluor prep_standard Prepare Dilutions of Standard prep_standard->measure_abs prep_standard->measure_fluor plot_data Plot Intensity vs. Absorbance measure_abs->plot_data integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor integrate_fluor->plot_data calculate_qy Calculate Quantum Yield plot_data->calculate_qy result Relative Brightness Comparison calculate_qy->result logical_relationship cluster_exp Experimental Need cluster_factors Key Factors cluster_dyes Fluorophore Choice need High Signal-to-Noise brightness High Brightness need->brightness photostability High Photostability need->photostability specificity Low Non-specific Binding need->specificity og488 OG 488 brightness->og488 af488 Alexa Fluor 488 brightness->af488 cf488a CF488A brightness->cf488a photostability->af488 photostability->cf488a specificity->cf488a

References

The Cost-Effectiveness of OG 488, SE for Protein Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the optimal fluorescent dye for protein labeling is a critical decision that balances performance with budgetary constraints. This guide provides an objective comparison of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE) with its primary alternatives, Alexa Fluor™ 488, NHS Ester and Fluorescein Isothiocyanate (FITC), supported by quantitative data and detailed experimental protocols.

Oregon Green™ 488 (OG 488) is a fluorinated analog of fluorescein, offering key advantages such as enhanced photostability and a lower pKa (around 4.7), which renders its fluorescence less sensitive to pH fluctuations within the physiological range.[1][2] This makes it a robust choice for various applications in fluorescence microscopy, flow cytometry, and immunofluorescence.

Performance and Cost Comparison

To facilitate a clear and objective comparison, the following tables summarize the key performance characteristics and approximate costs of this compound, Alexa Fluor™ 488, NHS Ester, and FITC.

Table 1: Spectroscopic and Physicochemical Properties

PropertyThis compoundAlexa Fluor™ 488, NHS EsterFluorescein Isothiocyanate (FITC)
Excitation Max (nm) ~496~494~494
Emission Max (nm) ~524~517~520
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~73,000[1]~73,000[3]Not specified in search results
Quantum Yield ~0.91[4]HighHigh
Photostability More photostable than fluorescein[5][6]More photostable than fluorescein[7][8]Prone to photobleaching
pH Sensitivity pKa ~4.7, less sensitive in physiological range[1][2]pH-insensitive over a wide range[3]Fluorescence is pH-dependent (pKa ~6.4)[1]

Table 2: Cost-Effectiveness Analysis

ProductSupplier ExamplePrice (USD) for 1 mgPrice (USD) for 5 mg
This compound TargetMol$54[9]-
MedChemExpress-$155[10]
Alexa Fluor™ 488, NHS Ester AxisPharm (equivalent)$125[11]-
Thermo Fisher Scientific--
Fluorescein Isothiocyanate (FITC) MedChemExpress$50 (for 100mg)$110 (for 500mg)[12]
Sigma-Aldrich$47.80 (for 50mg)$169 (for 250mg)[13]

Note: Prices are subject to change and may vary between suppliers. The prices listed are for the reactive dyes themselves and do not include the cost of buffers, purification columns, or other reagents required for the labeling process.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable protein labeling. Below are generalized protocols for labeling proteins with this compound, Alexa Fluor™ 488, NHS Ester, and FITC.

General Considerations for Protein Labeling:
  • Protein Purity: The protein to be labeled should be of high purity and free from any amine-containing substances like Tris or glycine in the buffer, as these will compete with the protein for reaction with the dye. Dialysis against a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) is recommended.

  • Protein Concentration: A protein concentration of 2-10 mg/mL is generally recommended for efficient labeling.[12]

  • Dye-to-Protein Ratio: The optimal molar ratio of dye to protein needs to be determined empirically for each protein, but a starting point of 10-20 moles of dye per mole of protein is common.

Protocol 1: Protein Labeling with this compound or Alexa Fluor™ 488, NHS Ester
  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve the this compound or Alexa Fluor™ 488, NHS Ester in high-quality, anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently vortexing the protein solution, add the calculated amount of the dye stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Protein Labeling with FITC
  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a concentration of 2-10 mg/mL.

  • Prepare FITC Solution: Dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL immediately before use.

  • Labeling Reaction: Slowly add the FITC solution to the protein solution while stirring. A common starting ratio is 50-100 µg of FITC for every 1 mg of protein.

  • Incubation: Incubate the reaction for 2-8 hours at 4°C or room temperature, protected from light.

  • Purification: Remove the unreacted FITC by gel filtration using a column packed with a resin like Sephadex G-25, equilibrated with PBS (pH 7.4).

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the protein labeling process and the application of the labeled proteins, the following diagrams have been generated using Graphviz.

G Protein Labeling and Purification Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification protein Purified Protein in Amine-Free Buffer mix Mix Protein and Dye (Incubate at RT or 4°C) protein->mix dye Reactive Dye (this compound / AF488, SE / FITC) in DMSO/DMF dye->mix column Size-Exclusion Chromatography mix->column labeled_protein Labeled Protein Conjugate column->labeled_protein free_dye Unreacted Dye column->free_dye

Caption: A generalized workflow for protein labeling with amine-reactive fluorescent dyes.

Fluorescently labeled proteins are instrumental in elucidating complex cellular processes, such as signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-studied cascade that regulates cell growth, proliferation, and differentiation.

G Simplified EGFR Signaling Pathway EGF EGF (Epidermal Growth Factor) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phosphorylates Transcription Factors

Caption: Key components of the EGFR signaling cascade leading to gene transcription.

References

A Comparative Guide to Secondary Antibodies: Oregon Green 488 vs. Alexa Fluor 488

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of immunofluorescence, the choice of a secondary antibody conjugate is critical for generating high-quality, reproducible data. This guide provides a detailed comparison of secondary antibodies labeled with Oregon Green 488 (OG 488), SE and its high-performance alternative, Alexa Fluor 488. The focus is on cross-reactivity and other key performance metrics relevant to researchers, scientists, and drug development professionals.

While the inherent specificity of a secondary antibody is determined by the antibody itself and the thoroughness of the cross-adsorption process, the conjugated fluorophore can significantly impact the quality of the final data through its photophysical properties.

Performance Comparison: Oregon Green 488 vs. Alexa Fluor 488

Both Oregon Green 488 and Alexa Fluor 488 are bright, green-fluorescent dyes with similar excitation and emission spectra, making them compatible with standard 488 nm laser lines and FITC filter sets. However, their performance characteristics show notable differences. Alexa Fluor 488 is widely recognized for its superior brightness and photostability, which can lead to a better signal-to-noise ratio and more robust performance in demanding applications such as confocal microscopy and high-content screening.

FeatureOregon Green 488Alexa Fluor 488Advantage
Excitation Max (nm) ~496~495Comparable
Emission Max (nm) ~524~519Comparable
Quantum Yield ~0.76~0.92Alexa Fluor 488
Photostability GoodExcellentAlexa Fluor 488
pH Sensitivity Less sensitive than FITC (pKa ~4.7)Insensitive over a wide pH rangeAlexa Fluor 488
Brightness BrightBrighterAlexa Fluor 488

Cross-Reactivity: A Critical Consideration

Cross-reactivity in secondary antibodies refers to their undesirable binding to immunoglobulins from species other than the intended target. This can lead to high background, non-specific staining, and false-positive results. The primary determinant of a secondary antibody's cross-reactivity is not the conjugated fluorophore but the antibody's specificity, which is enhanced through a process called cross-adsorption (also known as pre-adsorption).

Both Oregon Green 488 and Alexa Fluor 488-labeled secondary antibodies are commercially available in highly cross-adsorbed formats. For example, Thermo Fisher Scientific offers a Goat anti-Mouse IgG (H+L) Secondary Antibody, Oregon Green 488, which has been cross-adsorbed against bovine, goat, rabbit, rat, and human IgG and serum.[1] Similarly, their Goat anti-Mouse IgG (H+L) Cross-Adsorbed Secondary Antibody, Alexa Fluor 488, is cross-adsorbed against human IgG and serum. Jackson ImmunoResearch also provides extensive details on the cross-adsorption profiles of their Alexa Fluor® 488 conjugated antibodies.[2]

Key takeaway: To minimize cross-reactivity, researchers should prioritize the selection of a secondary antibody that has been rigorously cross-adsorbed against all potentially cross-reactive species present in the experimental system, irrespective of the fluorescent dye it is conjugated to.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of any secondary antibody in your experimental setup, it is advisable to perform in-house validation. Below are detailed protocols for two common methods to assess cross-reactivity.

Dot Blot Assay for Cross-Reactivity Assessment

This method provides a rapid and straightforward qualitative or semi-quantitative assessment of secondary antibody specificity.

Materials:

  • Nitrocellulose or PVDF membrane

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST))

  • Purified Immunoglobulins (IgGs) from various species (e.g., target species, and potential cross-reacting species like human, rat, bovine, etc.)

  • Oregon Green 488 and Alexa Fluor 488 labeled secondary antibodies to be tested

  • Fluorescence imaging system

Protocol:

  • Antigen Immobilization: Spot 1-2 µL of each purified IgG (at a concentration of 100-500 ng/µL) onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Washing: Wash the membrane three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation: Incubate the membrane with the fluorescently labeled secondary antibody (diluted in blocking buffer at the manufacturer's recommended concentration) for 1 hour at room temperature, protected from light.

  • Washing: Wash the membrane extensively with PBST (3-5 times for 5 minutes each) to remove unbound secondary antibody.

  • Detection: Visualize the fluorescent signal using a suitable imaging system with the appropriate excitation and emission filters for the 488 nm spectrum.

  • Analysis: Compare the signal intensity of the spots corresponding to the target species' IgG with the signal from the non-target species' IgGs. A strong signal on a non-target IgG spot indicates cross-reactivity.

Dot_Blot_Workflow Dot Blot Workflow for Cross-Reactivity cluster_prep Preparation cluster_processing Processing cluster_analysis Analysis spot_igg Spot Purified IgGs (Target & Non-Target) dry_membrane Air Dry Membrane spot_igg->dry_membrane block Block Membrane (1 hr, RT) dry_membrane->block wash1 Wash (3x PBST) block->wash1 incubate Incubate with Labeled Secondary Antibody (1 hr, RT) wash1->incubate wash2 Wash (5x PBST) incubate->wash2 detect Fluorescence Imaging wash2->detect analyze Compare Signal Intensities (Target vs. Non-Target) detect->analyze

Caption: Workflow for assessing secondary antibody cross-reactivity using a Dot Blot assay.

Indirect ELISA for Quantitative Cross-Reactivity Analysis

This method allows for a more quantitative comparison of the binding of a secondary antibody to different immunoglobulins.

Materials:

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Purified IgGs from various species

  • Wash Buffer (PBST)

  • Blocking Buffer (e.g., 1% BSA in PBST)

  • Oregon Green 488 and Alexa Fluor 488 labeled secondary antibodies

  • Fluorescence plate reader

Protocol:

  • Coating: Coat the wells of a 96-well plate with 100 µL of each purified IgG (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of serial dilutions of the fluorescently labeled secondary antibody (in blocking buffer) to the wells. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the plate five times with wash buffer to remove unbound antibody.

  • Detection: Read the fluorescence intensity in each well using a fluorescence plate reader with appropriate excitation and emission filters.

  • Analysis: Plot the fluorescence signal against the secondary antibody concentration for each IgG. The percentage of cross-reactivity can be calculated as: (Signal of non-target IgG / Signal of target IgG) x 100% at a specific antibody concentration in the linear range of the assay.

ELISA_Workflow Indirect ELISA Workflow for Cross-Reactivity cluster_plate_prep Plate Preparation cluster_assay Assay cluster_readout Readout & Analysis coat Coat Wells with IgGs (Overnight, 4°C) wash_block Wash & Block (1-2 hrs, RT) coat->wash_block add_secondary Add Serial Dilutions of Labeled Secondary Antibody wash_block->add_secondary incubate Incubate (1 hr, RT) add_secondary->incubate wash_final Wash (5x PBST) incubate->wash_final read_plate Read Fluorescence wash_final->read_plate analyze_data Calculate % Cross-Reactivity read_plate->analyze_data

Caption: Workflow for quantitative cross-reactivity analysis using an indirect ELISA.

Conclusion and Recommendations

For researchers aiming for the highest sensitivity and photostability in their immunofluorescence experiments, secondary antibodies conjugated to Alexa Fluor 488 are generally the superior choice over Oregon Green 488. The enhanced brightness and resistance to photobleaching of Alexa Fluor 488 can be particularly advantageous for detecting low-abundance targets and for imaging protocols that require prolonged exposure to excitation light.

Regarding cross-reactivity, the performance of the secondary antibody is primarily dependent on the quality of the antibody and the extent of its cross-adsorption. When selecting a secondary antibody, regardless of the attached fluorophore, it is crucial to:

  • Choose a highly cross-adsorbed antibody: Ensure the antibody has been tested and shown to have minimal reactivity against immunoglobulins from all species present in your sample and other primary antibodies used in multiplexing experiments.

  • Consult the manufacturer's data: Reputable manufacturers provide detailed information on the species against which their secondary antibodies have been cross-adsorbed.

  • Perform in-house validation: Always validate a new secondary antibody in your specific application to confirm its specificity and determine the optimal working concentration.

By carefully considering both the photophysical properties of the fluorophore and the specificity of the antibody, researchers can select the most appropriate secondary antibody conjugate to generate reliable and high-quality immunofluorescence data.

References

A Researcher's Guide to Oregon Green 488: Spectral Overlap and Fluorophore Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluorescence microscopy and flow cytometry, the selection of appropriate fluorophores is paramount to generating high-quality, reproducible data. Oregon Green 488 (OG 488), a bright and photostable green fluorescent dye, has long been a staple in many laboratories. This guide provides a comprehensive comparison of Oregon Green 488 and its succinimidyl ester (SE) with other commonly used fluorophores in the same spectral range, offering researchers the data and methodologies necessary to make informed decisions for their specific applications.

Spectral Properties and Performance Comparison

Oregon Green 488, a derivative of fluorescein, offers several advantages over its parent molecule, including greater photostability and a lower pKa (~4.7), which renders its fluorescence less sensitive to pH fluctuations in the physiological range.[1][2][3] Its succinimidyl ester (SE) form allows for covalent labeling of primary amines on proteins and other biomolecules.

To facilitate a direct comparison, the spectral and photophysical properties of Oregon Green 488 and its common alternatives are summarized in the table below.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
Oregon Green 488 496 - 501[4]524 - 526[4][5]76,000~0.91
Oregon Green 488, SE 496[1]524[1]76,000Not specified
Alexa Fluor 488 496 - 499[6][7]519 - 520[6][7]71,000 - 73,000[6][8]0.92[6][8]
FITC (Fluorescein-5-isothiocyanate) 491 - 495[9][10][11]516 - 525[9][11]73,000 - 75,000[11]0.5 - 0.92[11]
Cy2 492[12][13]508[12][13]Not specifiedNot specified

Note: The exact spectral characteristics can vary slightly depending on the solvent, pH, and conjugation state.

Understanding Spectral Overlap

In multicolor fluorescence experiments, spectral overlap, where the emission spectrum of one fluorophore extends into the detection channel of another, can lead to signal bleed-through and inaccurate data.[14][15][16] The degree of spectral overlap between Oregon Green 488 and other green-emitting dyes is a critical consideration for experimental design.

The following diagram illustrates the concept of spectral overlap between Oregon Green 488 and other common fluorophores.

Caption: Spectral overlap between Oregon Green 488 and common alternatives.

Experimental Protocols

Accurate characterization of fluorophore performance relies on standardized experimental protocols. Below are methodologies for key experiments.

Measurement of Fluorescence Excitation and Emission Spectra

This protocol outlines the general procedure for determining the fluorescence spectra of a fluorophore.

Objective: To determine the wavelengths of maximum excitation and emission for a given fluorophore.

Materials:

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore stock solution (e.g., 1 mg/mL in DMSO)

  • Appropriate solvent (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a dilute solution of the fluorophore in the desired solvent. The absorbance at the excitation maximum should be between 0.05 and 0.1 to avoid inner filter effects.

  • Emission Spectrum:

    • Set the excitation wavelength to the known or expected absorption maximum.

    • Scan a range of emission wavelengths (e.g., 500 nm to 700 nm for green fluorophores).

    • Record the fluorescence intensity at each emission wavelength. The peak of this spectrum is the emission maximum.

  • Excitation Spectrum:

    • Set the emission wavelength to the determined emission maximum.

    • Scan a range of excitation wavelengths (e.g., 400 nm to 550 nm for green fluorophores).

    • Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum is the excitation maximum.

Determination of Molar Extinction Coefficient

This protocol describes how to determine the molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength.

Objective: To calculate the molar extinction coefficient of a fluorophore.

Materials:

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Fluorophore of known concentration

Procedure:

  • Prepare a series of dilutions of the fluorophore in a suitable solvent.

  • Measure the absorbance of each dilution at the fluorophore's absorption maximum (λ_max).

  • Plot absorbance versus concentration.

  • According to the Beer-Lambert law (A = εcl), the slope of the resulting line is the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. This relative method compares the fluorescence of the sample to a standard with a known quantum yield.

Objective: To determine the fluorescence quantum yield of a sample relative to a standard.

Materials:

  • Spectrofluorometer

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Sample fluorophore solution

  • Standard fluorophore solution with a known quantum yield (e.g., fluorescein in 0.1 M NaOH, Φ = 0.95)

Procedure:

  • Prepare solutions of both the sample and the standard at several different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Measure the absorbance of each solution at the excitation wavelength.

  • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope of the line from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Logical Workflow for Fluorophore Selection

The process of selecting the optimal fluorophore for an experiment involves several key considerations. The following diagram illustrates a logical workflow for this decision-making process.

Fluorophore_Selection_Workflow cluster_0 Experimental Requirements cluster_1 Fluorophore Properties cluster_2 Instrumentation cluster_3 Decision Req Define Experimental Needs (e.g., single vs. multicolor, live vs. fixed cells) Spec Evaluate Spectral Properties (Excitation/Emission Maxima) Req->Spec Photo Assess Photostability Spec->Photo Bright Consider Brightness (Extinction Coefficient & Quantum Yield) Photo->Bright pH Check pH Sensitivity Bright->pH Inst Match to Instrument Capabilities (Lasers & Filters) pH->Inst Select Select Optimal Fluorophore Inst->Select

Caption: A workflow for selecting the appropriate fluorophore for an experiment.

By carefully considering the spectral properties, performance characteristics, and the specific requirements of their experimental setup, researchers can confidently select the most suitable fluorophore, ensuring the generation of accurate and reliable data.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling for OG 488, SE

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal protocols required for the safe handling of Oregon Green™ 488, Succinimidyl Ester (OG 488, SE), a fluorescent dye commonly used in life sciences research.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these guidelines is essential for ensuring personal safety and proper laboratory practice.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a minimum level of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2][3] The required PPE includes:

  • Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required.[4] A face shield should be worn over safety glasses or goggles when there is a risk of splashing.[3][4]

  • Hand Protection: Disposable nitrile gloves are suitable for providing short-term protection against a broad range of chemicals.[4] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[4]

  • Body Protection: A flame-resistant lab coat should be worn at all times in the laboratory.[3] Clothing worn underneath should be made of cotton.[4] Ensure that shoes completely cover the foot (closed-toe and closed-heel).[4]

  • Respiratory Protection: While engineering controls like fume hoods are the primary line of defense, a respirator may be required if there is a risk of inhaling dust or fumes.[4]

PPE ComponentSpecificationRationale
Eye Protection ANSI Z.87.1 compliant chemical splash gogglesProtects eyes from chemical splashes.
Face shield (in addition to goggles)Provides broader protection for the face from splashes or exothermic reactions.[4]
Hand Protection Disposable nitrile glovesOffers protection against a wide range of chemicals for short-term use.[4]
Body Protection Flame-resistant lab coatProtects skin and clothing from spills.
Closed-toe, closed-heel shoesPrevents exposure to spills on the feet.[4]
Respiratory NIOSH-approved respirator (if needed)Protects against inhalation of dust or aerosols if engineering controls are insufficient.[4]

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is critical for safety and experimental success.

Receiving and Storage

Upon receiving this compound, immediately inspect the container for any damage or leaks. The compound should be stored in a tightly sealed container in a freezer at -20°C and protected from light.[5][6]

Preparation of Stock Solutions

The preparation of stock solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Experimental Protocol for Reconstitution:

To prepare a stock solution, the required mass of this compound can be dissolved in an anhydrous solvent such as dimethyl sulfoxide (DMSO).[7][8] The following table provides the volume of DMSO needed to achieve a specific concentration from a given mass of the compound.[7][8]

Mass of this compoundVolume of DMSO for 1 mM StockVolume of DMSO for 5 mM Stock
0.1 mg196.32 µL39.26 µL
0.5 mg981.61 µL196.32 µL
1 mg1.96 mL392.64 µL
5 mg9.82 mL1.96 mL

Note: This table is for guidance; refer to the manufacturer's specific instructions for the lot number you are using.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Collection

All materials contaminated with this compound, including unused solutions, pipette tips, and gloves, should be collected in a designated hazardous waste container.[9][10] The container must be clearly labeled as "Hazardous Chemical Waste" and list all contents, including the full chemical name and approximate concentrations.[9][10]

Disposal Procedure

Do not dispose of this compound or its waste down the drain or in the regular trash.[9] All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[9][10][11] Keep the waste container sealed when not in use and store it in a designated satellite accumulation area within the laboratory.[10]

Visualizing the Workflow

The following diagram illustrates the key stages of safely handling this compound, from initial receipt to final disposal.

OG488_SE_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receipt Receipt & Inspection storage Storage (-20°C, dark) receipt->storage ppe Don PPE storage->ppe reconstitution Reconstitution (in Fume Hood) ppe->reconstitution experiment Experimental Use reconstitution->experiment waste_collection Collect Waste (Labeled Container) experiment->waste_collection waste_storage Store in SAA waste_collection->waste_storage ehs_pickup EHS Pickup waste_storage->ehs_pickup start start->receipt

Caption: Workflow for safe handling of this compound.

References

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